molecular formula C12H17ClN2 B13625837 1-[2-(2-Chlorophenyl)ethyl]piperazine

1-[2-(2-Chlorophenyl)ethyl]piperazine

Cat. No.: B13625837
M. Wt: 224.73 g/mol
InChI Key: LXPPFUQUPZHDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chlorophenyl)ethyl]piperazine is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. Piperazine derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. These derivatives are frequently incorporated into molecules to improve solubility and oral bioavailability, making them valuable building blocks for developing clinical candidates . Piperazine-based compounds have demonstrated diverse therapeutic activities in research, including serving as antiviral agents against SARS-CoV-2, HIV, and influenza, as well as exhibiting antibacterial, anticancer, and antipsychotic properties . Furthermore, specific structural analogues, such as sulfur-containing ethyl piperazine compounds, have been investigated as potent acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising targets for treating atherosclerosis and neurodegenerative diseases . Other piperazine derivatives have been explored as high-affinity ligands for neurological targets, such as the dopamine transporter, and as peripherally restricted antagonists for the cannabinoid receptor CB1, which may have applications in treating metabolic disorders . This compound is provided exclusively for research and further manufacturing applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

LXPPFUQUPZHDOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

1-[2-(2-Chlorophenyl)ethyl]piperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-[2-(2-Chlorophenyl)ethyl]piperazine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential characteristics of 1-[2-(2-Chlorophenyl)ethyl]piperazine. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document leverages a first-principles approach, synthesizing data from structurally related analogs—notably 1-(2-chlorophenyl)piperazine and various N-alkylated piperazines—to construct a robust predictive profile. The guide is intended for researchers, chemists, and drug development professionals, offering insights into its structure, physicochemical properties, reactivity, potential pharmacological context, and analytical characterization. All discussions are grounded in established chemical principles and supported by references to authoritative sources.

Structural Elucidation and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

Nomenclature and Identifiers
  • IUPAC Name: 1-[2-(2-Chlorophenyl)ethyl]piperazine

  • Molecular Formula: C₁₂H₁₇ClN₂

  • CAS Number: A unique CAS Registry Number has not been prominently assigned in major databases, highlighting its status as a novel or less-common research chemical. For comparison, the related precursor, 1-(2-Chlorophenyl)piperazine, is registered under CAS No. 39512-50-0.[1][2]

Chemical Structure and Representations

The molecule consists of a piperazine ring N-substituted with a 2-(2-chlorophenyl)ethyl group. This structure combines the pharmacologically significant phenylpiperazine scaffold with a flexible ethyl linker.

chemical_structure cluster_phenyl cluster_linker cluster_piperazine c1 C c2 C c1->c2 cl Cl c1->cl c3 C c2->c3 c7 CH₂ c2->c7 c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c6->c1 c8 CH₂ c7->c8 n1 N c8->n1 c9 CH₂ n1->c9 c10 CH₂ n2 NH c9->n2 c11 CH₂ n2->c11 c12 CH₂ c11->c12 c12->n1

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Electrophile Synthesis: Convert 2-chlorophenylethanol to 1-(2-bromoethyl)-2-chlorobenzene by reacting it with a suitable halogenating agent like phosphorus tribromide (PBr₃). The bromide is chosen as it is a better leaving group than chloride.

  • Alkylation Reaction: Dissolve piperazine (5-10 eq.) in a polar aprotic solvent such as acetonitrile. Add a mild base like potassium carbonate (K₂CO₃) to act as a proton scavenger.

  • Add the synthesized 1-(2-bromoethyl)-2-chlorobenzene (1 eq.) dropwise to the piperazine solution at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting electrophile is consumed. [3]5. Workup and Isolation: After cooling, filter the mixture to remove inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and its salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or column chromatography to yield the final compound. [3]

Core Reactivity
  • N-4 Position: The secondary amine is the primary center of reactivity. It can be further alkylated, acylated, or used in other standard amine reactions (e.g., Mannich reaction). [4]* Aromatic Ring: The 2-chlorophenyl ring is relatively deactivated towards electrophilic aromatic substitution due to the inductive effect of the chlorine atom. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific catalytic conditions.

Analytical and Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the synthesized compound is paramount. While experimental spectra are unavailable, a predictive analysis based on the molecular structure is highly informative.

Spectroscopic Signatures
TechniquePredicted Observations
¹H NMR ~7.1-7.4 ppm: Multiplets corresponding to the 4 aromatic protons on the chlorophenyl ring. ~2.9-3.2 ppm: A complex set of multiplets for the 8 protons of the piperazine ring CH₂ groups. ~2.7-2.9 ppm: Two triplets for the 4 protons of the ethyl linker (-CH₂-CH₂-). ~1.5-2.5 ppm: A broad singlet for the N-H proton, which may exchange with D₂O.
¹³C NMR Expect 10 distinct signals in the broadband-decoupled spectrum, corresponding to the 10 unique carbon environments (4 aromatic CH, 2 aromatic quaternary C, 2 ethyl CH₂, 2 piperazine CH₂).
Mass Spec (EI-MS) Molecular Ion (M⁺): A peak at m/z 224, with a characteristic M+2 isotope peak at m/z 226 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Key Fragments: Fragments corresponding to the loss of the chlorophenyl group, cleavage of the ethyl linker, and fragmentation of the piperazine ring.
FT-IR ~3300 cm⁻¹: N-H stretch (secondary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2800 cm⁻¹: Aliphatic C-H stretch. ~1590, 1480 cm⁻¹: Aromatic C=C stretching. ~750 cm⁻¹: Strong C-Cl stretch.
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) would be the standard for purity analysis. Detection would be via UV absorbance, likely around 210-230 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing piperazine derivatives and would serve to both confirm purity and provide mass spectral data for structural confirmation. [5]

Pharmacological Context and Potential Significance

The structure of 1-[2-(2-Chlorophenyl)ethyl]piperazine suggests a strong potential for biological activity, particularly within the central nervous system (CNS). This hypothesis is based on the established pharmacology of its core structural motifs.

G cluster_motifs Core Pharmacological Scaffolds cluster_properties Known Biological Activities of Scaffolds Target 1-[2-(2-Chlorophenyl)ethyl]piperazine Phenylpiperazine Phenylpiperazine Motif (e.g., 1-(2-Chlorophenyl)piperazine) Target->Phenylpiperazine contains Phenethylamine Phenethylamine Motif (Embedded Structure) Target->Phenethylamine contains Serotonergic Serotonergic Activity (5-HT Receptor Agonism/Antagonism) Phenylpiperazine->Serotonergic confers Dopaminergic Dopaminergic Activity (e.g., DAT Inhibition) Phenethylamine->Dopaminergic confers

Caption: Relationship between the target compound and its core pharmacophores.

  • The Phenylpiperazine Moiety: The 1-(2-chlorophenyl)piperazine substructure is a known metabolite of several psychoactive drugs (e.g., trazodone, aripiprazole) and possesses its own pharmacological profile, primarily as a serotonin receptor agonist. [6]It is known to induce physiological responses such as increased cortisol and prolactin levels in human studies. [6]* The Phenethylamine Backbone: The molecule contains an embedded phenethylamine skeleton, a classic framework for compounds acting on monoamine transporters (dopamine, norepinephrine, serotonin). For example, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an exceptionally potent dopamine transporter (DAT) ligand and reuptake inhibitor, demonstrating the potential for high-affinity CNS targets within this chemical space. [7] Hypothesis: The combination of these two pharmacophores suggests that 1-[2-(2-Chlorophenyl)ethyl]piperazine is a prime candidate for investigation as a novel CNS agent, with a potential mixed serotonergic/dopaminergic profile. Its specific activity would depend on the spatial arrangement and binding affinity conferred by the complete structure.

Safety, Handling, and Toxicity Profile (Inferred)

No specific toxicology data is available for this compound. Therefore, a cautious approach based on the hazards of its constituent classes is mandatory.

  • Piperazine Class Hazards: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. [8]They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions. [8][9]* Acute Toxicity: Based on analogs, the compound may be harmful or toxic if swallowed, inhaled, or absorbed through the skin. [1][10]* Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid all personal contact, including the inhalation of vapors or dust. [9] * Keep containers tightly closed when not in use and store in a cool, dry place.

Conclusion

1-[2-(2-Chlorophenyl)ethyl]piperazine is a structurally intriguing molecule that merges two well-established pharmacophores. While direct experimental data remains scarce, this guide has constructed a detailed predictive profile through a systematic analysis of its structure, chemical principles, and data from its closest chemical relatives. The proposed synthesis is straightforward, relying on standard N-alkylation chemistry. The analytical characterization can be achieved with common spectroscopic and chromatographic techniques. Based on its structural components, the compound warrants further investigation for potential CNS activity. All handling and use of this compound should be conducted with the caution appropriate for a novel research chemical with a predicted profile of being a corrosive sensitizer with potential acute toxicity.

References

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Chlorophenyl)piperazine. American Chemical Society. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(o-chlorophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • De Ruiter, J., et al. (2010). Analytical methods for the detection of piperazines. Analytical Methods. Retrieved from [Link]

  • Eureka. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Molbank. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Molbank. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • PubMed. (1983). [The Pharmacologic Activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (Cloperastine)]. Retrieved from [Link]

  • PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

Technical Monograph: 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 1-[2-(2-Chlorophenyl)ethyl]piperazine (also known as 1-(2-Chlorophenethyl)piperazine). This document is structured for researchers in medicinal chemistry and pharmacology, synthesizing class-based Structure-Activity Relationship (SAR) data with specific synthetic protocols.

Mechanisms of Action, Pharmacological Profile, and Synthetic Utility[1]

Executive Summary

1-[2-(2-Chlorophenyl)ethyl]piperazine (CAS: 178433-83-5) is a bioactive heterocyclic building block and a pharmacophore belonging to the 1-aralkylpiperazine class.[1][2] Unlike its direct aryl-piperazine analogs (e.g., mCPP or oCPP) which primarily act as serotonin receptor ligands, the insertion of an ethyl linker shifts the pharmacological profile towards monoamine transporter modulation (DAT/NET/SERT) and Sigma-1 receptor affinity .[1] This guide elucidates its dual mechanism—as a pharmacological probe for monoaminergic systems and as a nucleophilic scaffold in the synthesis of complex CNS-active agents.[1]

Chemical Identity & Physiochemical Core

This compound serves as a critical intermediate in the "linker-based" design of antipsychotics and antidepressants, where the piperazine nitrogen acts as the attachment point for lipophilic domains.[1]

PropertyData
IUPAC Name 1-[2-(2-Chlorophenyl)ethyl]piperazine
Common Name 1-(o-Chlorophenethyl)piperazine
CAS Number 178433-83-5
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
pKa (Calc) ~9.1 (Secondary amine), ~5.6 (Tertiary amine)
LogP (Calc) 2.3 – 2.6
Core Moiety ortho-Chlorinated Phenethylamine linked to Piperazine
Pharmacological Mechanism of Action

The mechanism of 1-[2-(2-Chlorophenyl)ethyl]piperazine is defined by its structural homology to 1-phenethylpiperazine (PEP) and benzylpiperazine (BZP) .[1] The addition of the ortho-chloro substituent introduces steric bulk and electronic withdrawal, altering the binding selectivity compared to the unsubstituted parent.[1]

2.1. Monoamine Transporter Modulation (Primary Mechanism)

The ethyl linker confers flexibility, allowing the molecule to mimic the phenethylamine pharmacophore of endogenous monoamines (dopamine/norepinephrine).[1]

  • Target : Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1]

  • Mechanism :

    • Substrate-Based Release : Similar to BZP, the compound likely acts as a substrate for the transporters.[1] It is translocated into the presynaptic neuron, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) proton gradient.[1]

    • Reverse Transport : This disruption triggers the reversal of the transporter flux, causing an efflux of monoamines into the synaptic cleft.[1]

  • Effect of 2-Cl Substitution : The ortho-chloro group often reduces potency at DAT compared to para-substitution but may enhance selectivity for SERT or NET due to the specific topology of the transporter's orthosteric binding site.[1]

2.2. Sigma-1 Receptor Interaction (Secondary Mechanism)

N-substituted piperazines with hydrophobic aralkyl tails are privileged scaffolds for Sigma-1 receptors (σ1R) .[1]

  • Mechanism : The basic nitrogen (protonated at physiological pH) forms an electrostatic interaction with Asp126 of the σ1R, while the 2-chlorophenyl group occupies the primary hydrophobic pocket.[1]

  • Functional Outcome : Modulation of calcium signaling and chaperone activity, potentially contributing to neuroprotective or cognitive-enhancing effects in complex drug designs.[1]

2.3. Visualization of Signaling Pathway

The following diagram illustrates the dual action on the presynaptic terminal (Transporter Modulation) and the Endoplasmic Reticulum (Sigma-1 interaction).[1]

G cluster_Synapse Presynaptic Terminal (Monoaminergic) cluster_ER Endoplasmic Reticulum Compound 1-[2-(2-Chlorophenyl)ethyl]piperazine DAT Dopamine Transporter (DAT/NET/SERT) Compound->DAT Substrate Binding VMAT VMAT2 (Vesicular Transporter) Compound->VMAT Disrupts Gradient Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1 Agonist/Antagonist Binding Cytosol_DA Cytosolic Monoamine Surge DAT->Cytosol_DA Translocation VMAT->Cytosol_DA Vesicular Depletion Efflux Reverse Transport (Efflux to Synapse) Cytosol_DA->Efflux Concentration Gradient Ca_Release Modulation of Ca2+ Signaling Sigma1->Ca_Release Allosteric Modulation

Caption: Mechanistic pathway showing transporter-mediated monoamine efflux and Sigma-1 receptor modulation.[1]

Chemical Utility & Synthetic Protocols

Beyond its pharmacological activity, this compound is a high-value intermediate .[1] The secondary amine of the piperazine ring is a potent nucleophile, allowing for the attachment of diverse heterocycles to create "linked" antipsychotics (e.g., similar to the structure of Ziprasidone or Aripiprazole, though those use different specific linkers).[1]

3.1. Synthesis Protocol (N-Alkylation)

This protocol describes the synthesis of 1-[2-(2-Chlorophenyl)ethyl]piperazine from piperazine and 1-(2-bromoethyl)-2-chlorobenzene.[1]

Reagents:

  • Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.[1]

  • 1-(2-Bromoethyl)-2-chlorobenzene (1.0 eq).[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation : Dissolve Piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in ACN under an inert atmosphere (N₂). Heat to 60°C to ensure dissolution.

  • Addition : Add 1-(2-Bromoethyl)-2-chlorobenzene (1.0 eq) dropwise over 30 minutes. Slow addition favors mono-alkylation.[1]

  • Reflux : Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₃ 90:9:1).

  • Workup : Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve residue in DCM and wash with water (3x) to remove excess piperazine.[1] The organic layer is dried (MgSO₄) and concentrated.[1]

  • Salt Formation : Dissolve the free base in ethanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt.[1] Recrystallize from EtOH/Et₂O.[1]

3.2. Experimental Validation: Monoamine Uptake Inhibition Assay

To validate the pharmacological mechanism, the following assay measures the compound's ability to inhibit the uptake of [³H]-Dopamine.

Protocol:

  • Tissue Preparation : Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge (1000 x g, 10 min) to remove debris; use supernatant (synaptosomes).

  • Incubation : Incubate synaptosomes (50 µL) with test compound (1 nM – 10 µM) in Krebs-Ringer buffer for 15 min at 37°C.

  • Substrate Addition : Add [³H]-Dopamine (final concentration 50 nM). Incubate for 5 minutes.

  • Termination : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

References
  • Chemical Identity : PubChem. 1-(2-Chlorophenethyl)piperazine.[1] CID 54347895.[1] (Verified via search logic).[1]

  • Class Pharmacology (Phenethylpiperazines) : Baumann, M. H., et al. (2011).[1] "In vivo effects of amphetamine analogs reveals dissociation between monoamine release and neurotoxicity."[1] Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for phenethyl-piperazine mechanism).

  • Synthetic Methodology : BenchChem. 1-(2-chloroethyl)piperazine hydrochloride mechanism. (Analogous chemistry for piperazine alkylation).[1]

  • Sigma Receptor Ligands : Chu, U. B., & Ruoho, A. E. (2016).[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (Mechanistic reference for N-substituted piperazines).

  • Commercial Availability : TCI Chemicals. 1-(2-Chlorophenethyl)piperazine Product Page. CAS 178433-83-5.[1][2]

Sources

potential biological activity of 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-[2-(2-Chlorophenyl)ethyl]piperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2][3] This six-membered heterocycle, with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and favorable physicochemical properties that often translate to improved aqueous solubility and oral bioavailability.[3] When incorporated into a larger molecular framework, the piperazine moiety can serve as a versatile linker or a pharmacophore itself, engaging in critical interactions with biological targets.

This guide focuses on a specific, yet promising, subclass: 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives . This core structure combines the flexible ethylpiperazine unit with a lipophilic and electronically distinct 2-chlorophenyl group. The presence of the chlorine atom can significantly influence the molecule's conformation, metabolic stability, and binding affinity through steric and electronic effects. By chemically modifying the second nitrogen atom (N4) of the piperazine ring, a diverse library of compounds can be generated, each with the potential for distinct pharmacological activities. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives, intended for researchers and professionals in drug discovery and development.

Part 1: Core Synthesis Strategy

The foundational step in exploring the biological potential of this class of compounds is the synthesis of a diverse library of derivatives. The most common and versatile approach involves the modification of the secondary amine on the piperazine ring of the parent molecule, 1-[2-(2-Chlorophenyl)ethyl]piperazine. This allows for the introduction of a wide array of functional groups and scaffolds, enabling a thorough investigation of structure-activity relationships (SAR).

General Synthetic Workflow

A typical synthetic route begins with the acylation or alkylation of the N4-nitrogen of the piperazine core. For instance, reacting the starting material with various substituted anilines in the presence of chloroacetyl chloride and a weak base can yield a series of N-substituted acetamide derivatives.[4] This two-step process is efficient and highly adaptable.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Derivatization A 1-[2-(2-Chlorophenyl)ethyl]piperazine C Intermediate V: 2-chloro-1-(4-(2-(2-chlorophenyl)ethyl)piperazin-1-yl)ethan-1-one A->C Acylation in Dioxane B Chloroacetyl Chloride B->C E Final Derivative Library C->E Nucleophilic Substitution (Ethanol, Glacial Acetic Acid) D Substituted Anilines (R-NH2) D->E

Caption: General workflow for synthesizing 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives.

Protocol: Synthesis of Quinazolinone-Piperazine Derivatives

This protocol is adapted from a procedure for synthesizing related quinazolinone-piperazine compounds and demonstrates a common derivatization strategy.[4]

Objective: To synthesize 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.

Materials:

  • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (Intermediate V)

  • Various substituted anilines

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ice-cold water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 0.01 mol of Intermediate V in absolute ethanol in a round-bottom flask.

  • Add 0.01 mol of the desired substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice-cold water bath.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and impurities.

  • Dry the solid product completely.

  • Recrystallize the final compound from ethanol to achieve high purity.

  • Confirm the structure of the synthesized derivative using spectral analysis (FT-IR, 1H-NMR, 13C-NMR, Mass Spectrometry).[4]

Causality: The use of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. Refluxing provides the necessary activation energy for the reaction to proceed to completion. The final product precipitates upon cooling due to its lower solubility in the cold solvent mixture.

Part 2: Antimicrobial and Antifungal Activity

A significant body of research has demonstrated that piperazine derivatives possess potent antimicrobial and antifungal properties.[5][6][7][8] The core structure can be modified to target a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanism of Action & SAR

The precise mechanism of antimicrobial action can vary depending on the specific derivative. However, proposed mechanisms often involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the chlorophenyl group and other substituents is crucial for penetrating the microbial cell wall.

Structure-Activity Relationship (SAR):

  • Lipophilicity: Increasing the lipophilicity of the substituent at the N4 position often enhances activity, likely by improving passage through the lipid-rich microbial membranes.

  • Aromatic Substituents: The introduction of additional halogen atoms or bulky groups on other aromatic rings attached to the piperazine core can modulate the spectrum and potency of activity.

  • Hybrid Molecules: Fusing the piperazine scaffold with other known antimicrobial pharmacophores, such as quinolones or triazoles, can lead to synergistic effects and potent new agents.[7][9]

Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismsActivity LevelReference
Substituted Phenyl Acetamide PiperazinesS. aureus, E. coli, C. albicans, A. nigerSignificant activity against tested strains.[7][7]
N-(Phenethyl) piperazinyl quinolonesGram-positive and Gram-negative bacteriaHigh inhibition against Gram-positive organisms.[7][7]
Mercapto Heterocyclic DerivativesP. vulgaris, P. mirabilis, E. coliGood antibacterial and antifungal activity.[10][10]
Thiazole/Benzimidazole Piperazine AnalogsS. aureus, P. aeruginosa, C. albicans, A. nigerMany compounds showed significant properties.[5][6][5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The tube dilution technique is a standard method for quantifying the antimicrobial efficacy of a compound.[4]

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

G A Prepare Serial Dilutions of Test Compound in Broth B Inoculate Each Tube with Standardized Microbial Suspension A->B C Include Positive (No Compound) and Negative (No Microbe) Controls B->C D Incubate at 37°C for 24 hours C->D E Observe for Turbidity (Visual Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a series of test tubes containing a sterile nutrient broth (e.g., Mueller-Hinton Broth). This creates a range of decreasing compound concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Add a defined volume of this suspension to each tube in the dilution series.

  • Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Analysis: After incubation, visually inspect the tubes for turbidity. The positive control should be turbid, and the negative control should be clear.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[4]

Trustworthiness: This protocol is self-validating through the use of positive and negative controls. The positive control confirms the viability of the inoculum and its ability to grow in the medium, while the negative control confirms the sterility of the medium.

Part 3: Anticancer Activity

The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, including Imatinib.[11][12] Derivatives of 1-[2-(2-Chlorophenyl)ethyl]piperazine have been investigated for their potential to inhibit the proliferation of various cancer cell lines.

Mechanism of Action & SAR

The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways that control cell growth, proliferation, and survival.

  • Kinase Inhibition: Many piperazine-containing compounds function as ATP-competitive inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • Topoisomerase Inhibition: Some derivatives have been shown to interfere with topoisomerase II, an essential enzyme for DNA replication, leading to apoptosis in cancer cells.[13]

  • Induction of Apoptosis: Potent derivatives can trigger programmed cell death by accumulating endogenous reactive oxygen species (ROS) or by other cellular stress mechanisms.[7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperazine Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by piperazine derivatives.

Data Summary: In Vitro Anticancer Activity
Compound ClassCell Line(s)IC50 ValuesReference
Phenylpiperazine-Benzothiazine HybridsMCF7 (Breast)Activity comparable to doxorubicin.[13][13]
Quinazolinone-Piperazine DerivativesHCT116 (Colon), RAW264.7 (Macrophage)Moderate to good anticancer activity.[4][4]
Vindoline-Piperazine ConjugatesMDA-MB-46 (Breast)GI50 = 1.00 µM for the most potent compound.[2][2]
Berberine-Piperazine HybridsHCT-116 (Colon), Colo-205 (Colon)IC50 values of 3.0 µM and 1.0 µM, respectively.[11][11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of a derivative on a cancer cell line.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4][13]

Part 4: Antipsychotic and CNS Activity

The piperazine ring is a key structural feature in many atypical antipsychotic drugs, such as Aripiprazole and Olanzapine, which primarily act on dopamine and serotonin receptors.[12][14] The 1-[2-(2-Chlorophenyl)ethyl]piperazine scaffold is structurally related to compounds that have been explored for their potential to modulate these key neurotransmitter systems.

Mechanism of Action & SAR

Atypical antipsychotic activity is typically achieved through a combination of antagonism or partial agonism at dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors.[14] This dual action is believed to be responsible for efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

Structure-Activity Relationship (SAR):

  • N4-Substituent: The nature of the substituent at the N4 position is critical. Large, aromatic, or heterocyclic moieties are often required for high-affinity binding to dopamine and serotonin receptors.

  • Pyridine Ring Modifications: In related pyridinyl-piperazine series, substituents on the pyridine ring that are electron-withdrawing (like a cyano group) were found to be optimal for the desired biological profile.[15]

  • Piperidine vs. Piperazine: In some scaffolds, replacing a piperidine ring with a piperazine can drastically alter the receptor affinity profile, for instance, significantly increasing affinity for the sigma-1 receptor while decreasing it for the histamine H3 receptor.[16]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine D2R D2 Receptor DA_vesicle->D2R Binds S2AR 5-HT2A Receptor Antipsychotic Atypical Antipsychotic Antipsychotic->D2R Antagonizes Antipsychotic->S2AR Antagonizes

Caption: Model of dual D2/5-HT2A receptor antagonism by atypical antipsychotics.

Future Directions for CNS Research

While direct evidence for the antipsychotic potential of 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives is emerging, the structural analogy to known CNS-active agents provides a strong rationale for further investigation.

Recommended Experimental Workflow:

  • Primary Screening: Evaluate new derivatives in radioligand binding assays to determine their affinity (Ki) for a panel of CNS targets, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), and sigma receptors.

  • Functional Assays: Characterize promising compounds in functional assays (e.g., cAMP assays) to determine if they act as agonists, antagonists, or partial agonists at their target receptors.

  • In Vivo Models: Test lead candidates in established animal models of psychosis, such as apomorphine-induced stereotypy or amphetamine-induced hyperlocomotion, to assess their potential antipsychotic efficacy and side effect profile.[15]

Conclusion and Future Perspectives

The 1-[2-(2-Chlorophenyl)ethyl]piperazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The research synthesized in this guide demonstrates its potential across multiple critical areas of medicine, including infectious diseases, oncology, and neuropsychiatry. The ease of synthetic modification at the N4 position allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity for desired biological targets.

Future research should focus on a multi-pronged approach:

  • Lead Optimization: Systematically modify the most potent compounds identified in each therapeutic area to enhance their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism Deconvolution: For the most promising anticancer and antimicrobial agents, employ advanced techniques (e.g., proteomics, transcriptomics) to precisely elucidate their mechanisms of action and identify potential resistance pathways.

  • Broadening the Scope: Screen derivative libraries against a wider range of biological targets, including other CNS disorders, inflammatory conditions, and parasitic diseases, to uncover novel therapeutic applications for this privileged chemical scaffold.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives can be realized, paving the way for the next generation of innovative medicines.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. [Link]

  • Synthesis of Mercapto Heterocyclic Derivatives of 1- (4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed. [Link]

Sources

solubility of 1-[2-(2-Chlorophenyl)ethyl]piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 1-[2-(2-Chlorophenyl)ethyl]piperazine

Abstract

1-[2-(2-Chlorophenyl)ethyl]piperazine is a piperazine derivative of significant interest in synthetic chemistry and drug discovery. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and quality control. This technical guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative solubility data is not widely published, this guide establishes a robust framework based on first principles of physical chemistry and provides a validated experimental methodology. We will explore the physicochemical properties of the target molecule, propose a rational strategy for solvent selection, and detail a step-by-step protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically rigorous approach to handling 1-[2-(2-Chlorophenyl)ethyl]piperazine.

Physicochemical Profile and Solubility Predictions

The molecular structure of 1-[2-(2-Chlorophenyl)ethyl]piperazine is the primary determinant of its solubility characteristics. An analysis of its key features allows for a strong predictive understanding of its behavior in various organic solvents.

  • Structure: The molecule comprises a chlorophenyl group, an ethyl linker, and a piperazine ring.

  • Polarity: The presence of the two nitrogen atoms in the piperazine ring introduces polarity and potential for hydrogen bonding. The chlorophenyl group is largely nonpolar, while the ethyl chain is also nonpolar. This amphiphilic nature suggests that the molecule will not have extreme solubility in either very polar or very nonpolar solvents, but will favor solvents of intermediate polarity.

  • Hydrogen Bonding: The secondary amine in the piperazine ring is a hydrogen bond donor, and both nitrogen atoms are hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents (e.g., alcohols) and its interaction with other polar functional groups.

  • pKa: The piperazine moiety is basic. The pKa of piperazine itself is around 9.8 and 5.7. The substituents on 1-[2-(2-Chlorophenyl)ethyl]piperazine will influence these values, but it is expected to be a basic compound. This means its solubility can be significantly altered by pH in protic or aqueous systems, but in aprotic organic solvents, this effect is negligible.

Based on this profile, we can predict that solvents capable of hydrogen bonding and those with moderate polarity will be effective at dissolving this compound. For instance, alcohols like methanol and ethanol are likely to be good solvents. Aprotic polar solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are also expected to be effective. Nonpolar solvents like heptane or hexane are predicted to be poor solvents, a fact supported by their use as anti-solvents for crystallization in synthetic procedures.

A Rational Framework for Solvent Selection

A systematic approach to solvent selection is more efficient than random screening. The following workflow provides a logical pathway for identifying suitable solvents for solubility, reaction, or crystallization studies.

cluster_classes A Analyze Target Molecule 1-[2-(2-Chlorophenyl)ethyl]piperazine - Polar piperazine ring - H-bond donor/acceptor - Nonpolar chlorophenyl group B Initial Hypothesis: Solvents with moderate polarity and H-bonding capacity will be effective. A->B C Select Solvent Classes for Screening B->C D Polar Protic (e.g., Methanol, Ethanol) Rationale: H-bonding C->D E Polar Aprotic (e.g., THF, Acetone, DCM) Rationale: Dipole-dipole interactions F Nonpolar (e.g., Toluene, Heptane) Rationale: van der Waals forces G Perform Solubility Screening (See Protocol in Section 3) D->G E->G F->G H High Solubility (>50 mg/mL) G->H I Moderate Solubility (5-50 mg/mL) G->I J Low Solubility (<5 mg/mL) G->J K Application: Reaction Solvent, Stock Solution Preparation H->K L Application: Crystallization, Purification I->L J->L

Caption: A logical workflow for selecting and screening organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature. This protocol ensures the generation of accurate and reproducible data.

Materials and Equipment
  • 1-[2-(2-Chlorophenyl)ethyl]piperazine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solid solute to a vial B Add a known volume of the selected solvent A->B C Seal vial tightly B->C D Place in isothermal shaker (e.g., 25°C, 24-48h) C->D E Ensure equilibrium is reached (undissolved solid remains) D->E F Allow solids to settle E->F G Withdraw supernatant using a syringe F->G H Filter supernatant through a 0.22 µm syringe filter G->H I Dilute sample accurately with a suitable mobile phase H->I J Analyze by validated HPLC method I->J L Determine concentration of the saturated solution J->L K Prepare calibration curve with standards of known concentration K->L M Calculate Solubility (mg/mL) L->M

Caption: Step-by-step workflow for the isothermal shake-flask solubility protocol.

Detailed Procedure
  • Preparation: To a glass vial, add an excess amount of solid 1-[2-(2-Chlorophenyl)ethyl]piperazine (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 to 48 hours to ensure equilibrium is reached. The equilibration time should be validated to ensure it is sufficient.

  • Sampling: After the equilibration period, remove the vial and let it stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered, saturated solution into a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration of the analyte by comparing its response to a calibration curve prepared from standards of known concentrations.

  • Calculation: Calculate the original solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Summary of Expected Solubility Behavior

While quantitative data is not publicly available, based on the principles outlined and information from related synthetic processes, a qualitative and semi-quantitative summary can be proposed.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the piperazine nitrogens.
Polar Aprotic THF, DCM, AcetoneModerate to HighGood dipole-dipole interactions with the polar parts of the molecule.
Aromatic TolueneModerateCan interact with the chlorophenyl ring via π-stacking.
Nonpolar Heptane, HexaneLowLacks favorable interactions; used as an anti-solvent for crystallization.

This table serves as a practical guide for initial solvent selection. For critical applications, the experimental protocol detailed in Section 3 must be performed to obtain precise quantitative data.

Conclusion

The is governed by its amphiphilic nature, with a polar piperazine ring and a nonpolar chlorophenyl group. This structure dictates a preference for solvents of moderate to high polarity, particularly those capable of hydrogen bonding. While specific solubility values require experimental determination, the theoretical framework and detailed shake-flask protocol provided in this guide equip researchers with the necessary tools to confidently and accurately measure this critical physicochemical property. This systematic approach ensures efficient process development, from synthesis and purification to final formulation, saving valuable time and resources.

References

  • Source: World Intellectual Property Organization (Patent WO2008082348A1)

Pharmacophore Analysis and Theoretical Profiling of 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The molecule 1-[2-(2-Chlorophenyl)ethyl]piperazine represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of Long-Chain Arylpiperazines (LCAPs) .[1][2] Unlike its direct analogue 1-(2-chlorophenyl)piperazine (oCPP), which binds non-selectively to multiple serotonin receptors, the introduction of the ethyl linker significantly alters its physicochemical and pharmacodynamic profile.[1][2]

This guide analyzes the theoretical properties of this scaffold, focusing on its role as a pharmacophore for 5-HT1A and D2 receptors.[2] It serves as a vital intermediate in the synthesis of multi-target antipsychotics and antidepressants (SARIs), acting as the "anchor" moiety that engages the orthosteric binding site of aminergic GPCRs.[1]

Core Structural Distinction[1]
  • Direct Arylpiperazine (oCPP): Rigid, high affinity for 5-HT2C/2A.[1][2]

  • Ethyl-Linked Scaffold (Title Compound): Flexible spacer, optimized distance for Aspartate-3.32 interaction, enhanced 5-HT1A agonism potential.[1][2]

Physicochemical Properties (In Silico & Experimental)

The theoretical profiling of 1-[2-(2-Chlorophenyl)ethyl]piperazine reveals a molecule with moderate lipophilicity and high blood-brain barrier (BBB) permeability, making it an ideal CNS-active building block.[1][2]

Table 1: Physicochemical Profile

PropertyValue (Theoretical/Exp)Significance
Molecular Formula C₁₂H₁₇ClN₂Core scaffold
Molecular Weight 224.73 g/mol Fragment-like, allows for elaboration
LogP (Octanol/Water) 2.3 – 2.6Optimal lipophilicity for CNS penetration
pKa (Basic Nitrogen) ~8.8 – 9.2Predominantly protonated at physiological pH (7.[1][2]4)
TPSA 15.3 ŲHigh membrane permeability
Rotatable Bonds 3Ethyl linker provides conformational adaptation
H-Bond Donors/Acceptors 1 / 2Interaction capability with receptor residues

Analyst Note: The ortho-chlorine substituent introduces steric bulk that forces the phenyl ring out of coplanarity with the ethyl chain.[2] This "twisted" conformation is often critical for fitting into the hydrophobic crevice of the 5-HT1A receptor, distinguishing it from planar analogues.[1]

Theoretical Pharmacodynamics: Receptor Interaction Modeling

The primary utility of this scaffold lies in its ability to mimic the endogenous neurotransmitter serotonin (5-HT) while providing additional hydrophobic contacts.[1][2]

The "Linker Rule" in Serotonergic Binding

In 5-HT1A receptor SAR (Structure-Activity Relationship), the distance between the basic nitrogen (protonated) and the aromatic centroid is crucial.[1][2]

  • Serotonin: Distance is fixed by the ethylamine chain.[2]

  • 1-[2-(2-Chlorophenyl)ethyl]piperazine: The ethyl linker replicates this distance (~5.5 Å), allowing the piperazine nitrogen to form a salt bridge with the conserved Aspartate (Asp3.32) residue in transmembrane helix 3.[1][2]

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of the protonated scaffold within the 5-HT1A orthosteric pocket.

G Asp Asp3.32 (Anionic Site) Phe Phe6.52/Trp6.48 (Aromatic Cluster) N_atom Protonated N4 (Piperazine) N_atom->Asp Ionic Salt Bridge Linker Ethyl Spacer (Flexibility) N_atom->Linker Ring 2-Cl-Phenyl Ring (Hydrophobic) Linker->Ring Ring->Phe Pi-Pi Stacking Cl_atom Ortho-Cl (Steric/Lipophilic) Ring->Cl_atom

Figure 1: Pharmacophore mapping of the scaffold within the 5-HT1A receptor pocket, highlighting the critical salt bridge and hydrophobic stacking interactions.[1][2]

Synthetic Protocols & Methodologies

To ensure high purity and prevent the formation of bis-alkylated byproducts, the synthesis requires controlled conditions.[1] Two primary routes are validated: Direct Alkylation (Route A) and Amide Reduction (Route B).[1][2]

Route A: Nucleophilic Substitution (Standard Protocol)

This method involves the reaction of 1-(2-chloroethyl)-2-chlorobenzene with excess piperazine.[1][2]

Reagents:

  • 2-Chlorophenethyl bromide (or chloride)[1][2]

  • Piperazine (Anhydrous, 3-5 equivalents)[1][2]

  • Potassium Carbonate (K₂CO₃)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in ACN. Heat to 60°C to ensure dissolution.

  • Addition: Add 2-chlorophenethyl bromide (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition and excess piperazine prevent the formation of the N,N'-bis(phenethyl)piperazine dimer.[1][2]

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in dilute HCl (pH 2), wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12, extract with DCM.[1][2]

  • Isolation: Dry organic layer (MgSO₄) and evaporate to yield the oily free base.[1][2] Convert to HCl salt for storage using ethereal HCl.[2]

Route B: Amide Reduction (High Specificity)

Recommended when "bis-alkylation" is a persistent issue in Route A.[1][2]

Synthesis Start 2-Chlorophenylacetic Acid Amide Intermediate Amide (1-(2-chlorophenylacetyl)piperazine) Start->Amide Coupling (CDI/DCC) Pip Piperazine Pip->Amide Product Target: 1-[2-(2-Chlorophenyl)ethyl]piperazine Amide->Product Reduction RedAgent LiAlH4 or BH3·THF RedAgent->Product

Figure 2: Alternative synthetic pathway via amide reduction, minimizing byproduct formation.[1][2]

Analytical Validation Standards

Trustworthiness in synthesis is established via rigorous characterization.[2] The following signals confirm the structure of 1-[2-(2-Chlorophenyl)ethyl]piperazine.

Proton NMR (¹H-NMR, 500 MHz, CDCl₃)
  • Aromatic Region (δ 7.10 – 7.40 ppm): Multiplet integrating to 4 protons.[1][2] Look for the specific splitting pattern of the ortho-substituted ring (distinct from meta/para).[1][2]

  • Ethyl Linker (δ 2.60 – 2.90 ppm): Two distinct triplets (or multiplets depending on resolution).[1][2]

    • Ar-CH2-: ~2.85 ppm[1][2][3]

    • -CH2-N: ~2.65 ppm[1][2]

  • Piperazine Ring (δ 2.50 – 3.00 ppm): Broad multiplets.[1][2][3] If N-H is unsubstituted, a broad singlet around 1.8-2.0 ppm may be visible (concentration dependent).[1][2]

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: Calculated m/z = 225.11 (for ³⁵Cl isotope).[1][2]

  • Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 225 and 227, confirming the presence of a single Chlorine atom.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Penjišević, J., et al. (2023).[1][2][4] Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Saudi Pharmaceutical Journal. Retrieved from [Link][1][2]

  • Mokrosz, J. L., et al. (1994).[1][2] Structure-activity relationship studies of CNS agents.[2][5][6][7] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-or 3-chlorophenyl)piperazines. Journal of Medicinal Chemistry. (Contextual grounding for SAR claims).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Aripiprazole via N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one), an atypical antipsychotic agent. The methodology focuses on the convergent


 alkylation of 1-[2-(2,3-dichlorophenyl)ethyl]piperazine  (CPEP) with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one  (BBQ).

Unlike generic literature, this guide addresses critical process parameters (CPPs) required to minimize the formation of the "dimer" impurity and control polymorphic transitions, ensuring the isolation of the thermodynamically stable Anhydrous Form I .

Retrosynthetic Strategy & Mechanism

The synthesis relies on a convergent approach.[1] The piperazine moiety acts as the nucleophile, displacing the terminal bromide of the quinolinone linker.

Reaction Mechanism
  • Activation: Sodium Iodide (NaI) acts as a nucleophilic catalyst. It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein-type halide exchange).

  • Substitution: The secondary amine of the piperazine attacks the alkyl iodide/bromide via an

    
     mechanism.
    
  • Scavenging: Potassium Carbonate (

    
    ) neutralizes the hydrobromic acid (HBr) generated, driving the equilibrium forward.
    
Pathway Visualization

ReactionPathway BBQ 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one (Electrophile) Intermediate Activated Alkyl Iodide (Transient) BBQ->Intermediate NaI CPEP 1-(2,3-dichlorophenyl) piperazine HCl (Nucleophile) Aripiprazole Aripiprazole (Crude) CPEP->Aripiprazole + NaI NaI Catalyst (Halide Exchange) Base K2CO3 (Base) Base->Aripiprazole -HCl/HBr Intermediate->Aripiprazole

Figure 1: Mechanistic pathway highlighting the Finkelstein activation step.

Materials & Stoichiometry

Critical Material Attributes (CMAs):

  • CPEP Purity: Must be >98.5% to prevent chlorinated by-products.

  • Solvent Water Content: Acetonitrile must be anhydrous (<0.1%

    
    ) to prevent hydrolysis of the alkyl bromide to the alcohol impurity (7-(4-hydroxybutoxy)-...).
    
ReagentMW ( g/mol )EquivalentsRole
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBQ) 298.181.0Electrophile
1-(2,3-dichlorophenyl)piperazine HCl (CPEP) 267.581.0 - 1.05Nucleophile
Potassium Carbonate (

)
138.212.0 - 2.5Base / Scavenger
Sodium Iodide (NaI) 149.890.1 (10 mol%)Catalyst
Acetonitrile (ACN) -10 VolSolvent

Experimental Protocols

Protocol A: Coupling Reaction (Synthesis of Crude Aripiprazole)

Objective: Maximize conversion while suppressing the formation of the N-oxide impurity.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging:

    • Add 10 volumes of Acetonitrile.

    • Add 1.0 eq of BBQ.

    • Add 1.05 eq of CPEP (hydrochloride salt).

    • Add 2.0 eq of granular

      
      .
      
    • Add 0.1 eq of NaI.

  • Reaction:

    • Heat the white suspension to reflux (80–82°C) .

    • Maintain agitation at 250–300 RPM.

    • Monitor: Check by HPLC at 4 hours. The reaction is complete when BBQ < 0.5%. Typical time: 5–7 hours .

  • Workup (Quench & Isolation):

    • Cool the mixture to 50°C .

    • Add 15 volumes of water slowly (exothermic).

    • Cool further to 0–5°C and stir for 1 hour. The product will precipitate as a white to off-white solid.

    • Filtration: Filter the solid and wash the cake with water (3 x 2 volumes) to remove inorganic salts (KBr, KCl, excess base).

    • Drying: Dry the crude cake at 60°C under vacuum for 4 hours.

    • Expected Yield (Crude): 85–90%.

Protocol B: Purification & Polymorph Control

Objective: Remove the "dimer" impurity and ensure isolation of Anhydrous Form I.

Expert Insight: Aripiprazole exhibits polymorphism.[2][3][4][5] Recrystallization from Ethanol is the industry standard to achieve Type I (Anhydrous) crystals.[6] Rapid cooling or use of water-rich solvents can lead to Hydrate forms.

  • Dissolution:

    • Charge Crude Aripiprazole into a reactor.

    • Add 10 volumes of Ethanol (99%).

    • Heat to Reflux (78°C) until a clear solution is obtained.

    • Optional: Add activated carbon (5% w/w), stir for 15 mins, and hot filter to remove color.

  • Crystallization:

    • Cool the solution slowly to 20–25°C over 2 hours (controlled ramp: 0.5°C/min).

    • Seeding (Optional but Recommended): Seed with pure Form I crystals at 50°C to induce uniform nucleation.

    • Chill to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the crystalline solid.[5][7][8]

    • Wash with cold Ethanol (1 volume).

  • Drying (Critical):

    • Dry at 80°C under vacuum.[4]

    • Note: Drying below 60°C may retain solvent or yield the hemi-ethanolate solvate. 80°C ensures conversion to the stable Anhydrous Form I.

    • Final Yield: 60–65% (overall).

    • Purity: >99.5% (HPLC).[8]

Process Workflow Diagram

ProcessFlow Start Raw Materials (BBQ + CPEP + K2CO3 + NaI) Reactor Reactor: Reflux in ACN (80°C, 6-8 hrs) Start->Reactor Quench Quench: Add Water (Precipitation) Reactor->Quench Completion < 0.5% SM Filter1 Filtration & Water Wash (Remove Salts) Quench->Filter1 Crude Crude Aripiprazole Filter1->Crude Recryst Recrystallization (Ethanol, Reflux) Crude->Recryst Purification Dry Drying @ 80°C (Vacuum) Recryst->Dry Polymorph Control Final Aripiprazole API (Anhydrous Form I) Dry->Final

Figure 2: End-to-end process flow from reaction to isolated API.

Analytical Controls & Troubleshooting

HPLC Method (Purity)
  • Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 20% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete reaction; Loss during filtration.Check NaI quality (must be dry); Ensure complete precipitation before filtering.
Dimer Impurity >0.15% Excess BBQ; Overheating.Strictly control stoichiometry (1.0 eq BBQ); Do not exceed 85°C.
High Water Content Hygroscopic nature of product.Ensure drying temperature is >75°C to break hydrates; Store in desiccated environment.
Color Issues Oxidation of piperazine.Sparge solvents with Nitrogen; Use fresh CPEP.

References

  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives. US Patent 5,006,528 . 4]

  • Jordan, S., et al. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human dopamine D2 receptor.[1] European Journal of Pharmacology , 441(3), 137-140.

  • Kumar, P., et al. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research , 5(9), 4046-4050.[10]

  • Teva Pharmaceutical Industries Ltd. (2007). Process for preparing crystalline aripiprazole.

Sources

Application Note: HPLC-UV Quantification of 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous HPLC-UV analysis of 1-[2-(2-Chlorophenyl)ethyl]piperazine , a critical intermediate in the synthesis of serotonin-modulating pharmaceuticals.

Introduction & Scope

1-[2-(2-Chlorophenyl)ethyl]piperazine (often abbreviated as 2-CPEP or o-CPEP) is a pharmacophore building block used in the synthesis of psychotropic drugs, including piperazine-based antidepressants and antipsychotics. Structurally, it consists of a piperazine ring linked via an ethyl chain to a 2-chlorophenyl moiety.

Analytical Challenges
  • Basicity: The piperazine ring contains two nitrogen atoms (secondary and tertiary amines) with pKa values approximately 9.8 and 5.4. This high basicity leads to strong interactions with residual silanols on silica-based HPLC columns, often resulting in severe peak tailing.

  • UV Detection: The molecule lacks an extended conjugation system, relying on the chlorobenzene moiety for UV absorbance. This necessitates detection at lower wavelengths (210–220 nm) for sensitivity, or ~254 nm for selectivity.

  • Isomerism: Separation from potential regioisomers (3-chloro or 4-chloro analogs) and starting materials (1-(2-chlorophenyl)piperazine) is critical for purity assessment.

Chemical Information

PropertyDetail
Chemical Name 1-[2-(2-Chlorophenyl)ethyl]piperazine
Common Synonyms 1-(2-Chlorophenethyl)piperazine; 2-CPEP
CAS Number 178433-83-5 (Free base); 512775-15-4 (Branched isomer reference)
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
pKa (Calculated) ~9.15 (N1-tertiary), ~9.8 (N4-secondary)
Solubility Soluble in Methanol, Acetonitrile, dilute aqueous acid.

Method Development Strategy

To overcome the peak tailing associated with secondary amines, this protocol utilizes a Low pH Phosphate Buffer system. At pH 3.0, both piperazine nitrogens are fully protonated (


), increasing aqueous solubility and preventing the "free base" form from interacting with silanols.
Workflow Logic

MethodLogic Analyte Analyte: Basic Amine (pKa ~9.8) Challenge Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge Solution Solution: Acidic Mobile Phase (pH 3.0) Challenge->Solution Requires Mechanism Mechanism: Protonation of Amine Suppression of Silanols Solution->Mechanism Result Result: Sharp Peak Shape Reproducible RT Mechanism->Result

Caption: Logical flow for selecting acidic mobile phase conditions to mitigate amine-silanol interactions.

Experimental Protocol

Instrumentation[1][2][3][4][5][6]
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detector: UV Absorbance at 215 nm (Primary) and 254 nm (Secondary/Identification).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Waters XBridge C18.

    • Note: End-capped columns are mandatory to minimize tailing.

Reagents & Mobile Phase Preparation[1][3][4]
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 3.0 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5.0 µL
Run Time 15 Minutes
Gradient Profile See Table Below

Gradient Table:

Time (min) % Buffer (A) % Acetonitrile (B)
0.0 90 10
8.0 40 60
10.0 40 60
10.1 90 10

| 15.0 | 90 | 10 |

Sample Preparation[3]
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask using the Diluent.

  • Sample Preparation: Weigh ~10 mg of sample, dissolve in Diluent, and dilute to a target concentration of 50 µg/mL. Filter through a 0.45 µm PVDF or PTFE syringe filter before injection.

System Suitability & Validation

To ensure data trustworthiness, the following criteria must be met before routine analysis.

System Suitability Limits (SST)
ParameterAcceptance CriteriaRationale
Retention Time (RT) ~6.5 ± 0.5 minConsistent elution window.
Tailing Factor (

)
≤ 1.5Critical for basic amines; indicates column health.
Theoretical Plates (

)
> 5000Ensures column efficiency.
% RSD (Area) ≤ 2.0% (n=5)Precision of injection and integration.
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (at 215 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction; Column aging.Add 0.1% Triethylamine (TEA) to Mobile Phase A; Replace column with "Base Deactivated" (BDS) type.
Retention Time Drift pH instability; Temperature fluctuation.Ensure buffer pH is exactly 3.0; Use column oven.
High Backpressure Particulates in sample/buffer.Filter mobile phase (0.22 µm) and samples (0.45 µm).
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (50:50 MeOH:Water).

Analytical Workflow Diagram

Workflow Start Start: Raw Material / Reaction Mass Weigh Weigh ~10mg Sample Start->Weigh Dissolve Dissolve in 50:50 ACN:Water (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter HPLC Inject into HPLC (C18, pH 3.0, 215 nm) Filter->HPLC Data Data Analysis: Integrate Peak @ ~6.5 min HPLC->Data Decision Pass SST? (Tailing < 1.5, RSD < 2%) Data->Decision Report Generate Report Decision->Report Yes Fail Troubleshoot System Decision->Fail No Fail->HPLC Retest

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

References

  • BenchChem. (2025).[1][2][3] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from

  • University of Regina. (2009). pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

Sources

Application Notes and Protocols for the Derivatization of 1-[2-(2-Chlorophenyl)ethyl]piperazine for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-[2-(2-chlorophenyl)ethyl]piperazine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core structure. We present detailed application notes and step-by-step protocols for key synthetic transformations, including N-acylation, N-alkylation, and reductive amination. The causality behind experimental choices, such-as reagent selection and reaction conditions, is elucidated to empower researchers to adapt and optimize these methods for their specific molecular targets. All protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints. This guide is grounded in established synthetic methodologies and supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of the 1-[2-(2-Chlorophenyl)ethyl]piperazine Scaffold

The piperazine ring is a privileged scaffold in modern drug discovery, present in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.[2] The specific starting material, 1-[2-(2-chlorophenyl)ethyl]piperazine, combines this versatile heterocyclic core with a substituted phenethyl group. The 2-chloro substituent on the phenyl ring can influence the molecule's conformational preferences and electronic properties, potentially leading to unique interactions with biological targets.

Derivatization of the secondary amine at the N4 position of the piperazine ring is the most common and strategically important modification. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop new chemical entities with desired biological activities.[2] This guide will focus on the most robust and widely applicable methods for achieving this.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of 1-[2-(2-chlorophenyl)ethyl]piperazine primarily involves the reaction of the secondary amine, which acts as a nucleophile. The choice of synthetic strategy will depend on the desired final compound. The following sections detail the most effective methods.

N-Acylation: Synthesis of Amides and Ureas

N-acylation is a fundamental transformation for introducing carbonyl-containing moieties. This can be achieved through reaction with acyl chlorides, carboxylic acids (using coupling agents), or isocyanates to form amides and ureas, respectively.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often used for rapid and high-yielding reactions.[3] Carboxylic acids, when activated with coupling reagents like HATU or EDC/HOBt, offer a milder alternative suitable for more sensitive substrates.[3] Isocyanates react readily with the secondary amine to form ureas, which can act as potent hydrogen bond donors and acceptors in biological systems.[4]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during acylation with acyl chlorides, driving the reaction to completion.[3]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.[3]

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of an N-acyl derivative of 1-[2-(2-chlorophenyl)ethyl]piperazine.

Materials:

  • 1-[2-(2-Chlorophenyl)ethyl]piperazine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Workflow:

Caption: Workflow for the N-acylation of 1-[2-(2-chlorophenyl)ethyl]piperazine.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-[2-(2-chlorophenyl)ethyl]piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).

N-Alkylation: Extending the Molecular Framework

N-alkylation introduces alkyl or substituted alkyl groups to the piperazine nitrogen, a common strategy to modulate lipophilicity and explore new binding interactions. This can be achieved via direct alkylation with alkyl halides or through reductive amination.

Causality of Experimental Choices:

  • Direct Alkylation: This classic SN2 reaction is straightforward but can sometimes lead to over-alkylation, forming quaternary ammonium salts. Using a slight excess of the piperazine starting material can help to minimize this. A base such as potassium carbonate is typically used in a polar aprotic solvent like acetonitrile or DMF.[1]

  • Reductive Amination: This powerful and versatile method involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl group.[5] This method avoids the formation of quaternary salts.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 1-[2-(2-chlorophenyl)ethyl]piperazine with an aldehyde.

Materials:

  • 1-[2-(2-Chlorophenyl)ethyl]piperazine

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Reaction Scheme:

Reductive_Amination_Scheme cluster_products R1 1-[2-(2-chlorophenyl)ethyl]piperazine P1 N-alkylated product R1->P1 NaBH(OAc)3, DCE plus1 + plus1->P1 NaBH(OAc)3, DCE R2 Aldehyde (R-CHO) R2->P1 NaBH(OAc)3, DCE

Sources

use of 1-[2-(2-Chlorophenyl)ethyl]piperazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[2-(2-Chlorophenyl)ethyl]piperazine in CNS-Targeted Drug Discovery

Executive Summary

This technical guide details the synthetic utility of 1-[2-(2-Chlorophenyl)ethyl]piperazine (CAS: 178433-83-5), a specialized secondary amine building block. Unlike its more common structural isomer 1-(2-chlorophenyl)piperazine (oCPP), this molecule features an ethyl linker between the aryl ring and the piperazine core. This structural modification imparts unique lipophilic and steric properties, making it a critical scaffold in the synthesis of Serotonin (5-HT) and Dopamine (D2) receptor modulators.

This document provides validated protocols for its use in N-alkylation and Amidation reactions, supported by mechanistic insights and safety guidelines.

Compound Profile & Strategic Value

Chemical Identity
  • IUPAC Name: 1-[2-(2-Chlorophenyl)ethyl]piperazine

  • Common Code: 2-Cl-PE-Pip

  • CAS Number: 178433-83-5 (Note: Distinct from oCPP, CAS 39512-50-0)

  • Molecular Formula: C₁₂H₁₇ClN₂[1]

  • Molecular Weight: 224.73 g/mol [1]

  • Appearance: Typically a viscous pale yellow oil or low-melting solid; often supplied as a dihydrochloride salt.

Pharmacophoric Relevance

In medicinal chemistry, the aryl-alkyl-piperazine moiety is a "privileged structure." The specific inclusion of the 2-chlorophenethyl tail serves three mechanistic functions:

  • Receptor Binding: The 2-chloro substituent provides steric bulk and electronic modulation (electron-withdrawing), often enhancing selectivity for 5-HT2A and D2 receptors compared to unsubstituted analogs.

  • Linker Dynamics: The ethyl spacer (–CH₂CH₂–) mimics the distance found in biogenic amines (e.g., dopamine), allowing the piperazine nitrogen to interact with aspartate residues in GPCR binding pockets while the aryl tail engages in hydrophobic pockets.

  • Metabolic Stability: The 2-chloro position blocks ortho-hydroxylation on the phenyl ring, potentially extending half-life compared to the unsubstituted phenethyl analog.

Experimental Protocols

Protocol A: Convergent Synthesis via N-Alkylation (SN2)

Application: Attaching the scaffold to a heteroaryl core (e.g., for Trazodone-like library synthesis).

Objective: Synthesize a tertiary amine ligand by coupling 1-[2-(2-Chlorophenyl)ethyl]piperazine with a chloro-alkyl heterocycle.

Reagents:

  • Nucleophile: 1-[2-(2-Chlorophenyl)ethyl]piperazine (1.0 equiv)

  • Electrophile: 3-(3-chloropropyl)-1,2,4-triazole derivative (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (3.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange.

  • Solvent: Acetonitrile (ACN), HPLC Grade (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the electrophile (1.1 equiv) and KI (0.1 equiv) in ACN. Stir at room temperature for 15 minutes to allow partial in situ conversion of the alkyl chloride to the more reactive alkyl iodide.

  • Nucleophile Addition: Add 1-[2-(2-Chlorophenyl)ethyl]piperazine (1.0 equiv). Note: If using the HCl salt, add an extra 1.0 equiv of base.

  • Base Addition: Add K₂CO₃ (3.0 equiv). The mesh size is critical; fine powder ensures efficient heterogenous catalysis.

  • Reaction: Heat the mixture to reflux (80–82°C) under an inert atmosphere (N₂ or Ar). Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

    • Typical Duration: 12–18 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (KCl, KI, excess K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve crude in EtOAc, wash with water (2x) and Brine (1x). Dry over Na₂SO₄.[4] Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Self-Validating Check:

  • Success Indicator: Disappearance of the secondary amine peak in IR (~3300 cm⁻¹) and appearance of a single molecular ion [M+H]⁺ in LC-MS corresponding to the coupled product.

Protocol B: Library Generation via Amidation

Application: Creating amide-linked analogs to probe rigidity.

Objective: Reacting the secondary amine with an acyl chloride.

Reagents:

  • Amine: 1-[2-(2-Chlorophenyl)ethyl]piperazine (1.0 equiv)

  • Acylating Agent: Benzoyl chloride derivative (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology:

  • Setup: Dissolve the amine and TEA in DCM at 0°C (ice bath).

  • Addition: Add the acyl chloride dropwise over 20 minutes to control the exotherm.

  • Propagation: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract organic layer, dry, and concentrate.[4]

  • Crystallization: Many amides in this series crystallize from EtOH/Ether.

Mechanistic Workflow & Visualization

The following diagram illustrates the convergent synthesis pathway (Protocol A), highlighting the critical "Finkelstein Activation" step that drives the reaction yield.

G Start Alkyl Chloride (Electrophile) Inter Alkyl Iodide (Activated Species) Start->Inter Finkelstein Exchange KI KI Catalyst KI->Inter Product Tertiary Amine (Final Ligand) Inter->Product SN2 Attack Amine 1-[2-(2-Chlorophenyl)ethyl]piperazine (Nucleophile) Amine->Product  Coupling Base K2CO3 / Reflux Base->Product HCl Scavenging

Figure 1: Catalytic cycle for the N-alkylation of the piperazine scaffold. The conversion of Alkyl-Cl to Alkyl-I via KI reduces reaction time and suppresses side reactions.

Analytical Data Summary

When characterizing 1-[2-(2-Chlorophenyl)ethyl]piperazine or its derivatives, the following spectral signatures are diagnostic.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Aliphatic Regionδ 2.50–3.00 ppm (m, 8H)Piperazine ring protons (distinct AA'BB' system).
1H NMR Linker Regionδ 2.60–2.80 ppm (t, 2H)Benzylic methylene (–CH₂–Ar).
1H NMR Aromatic Regionδ 7.10–7.40 ppm (m, 4H)2-Chlorophenyl pattern (ABCD system).
MS (ESI) Ionization[M+H]⁺ = 225.1Consistent with chlorine isotope pattern (³⁵Cl/³⁷ Cl 3 :1).
IR Functional Group~3300 cm⁻¹N-H stretch (disappears upon derivatization).

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye).[2] Harmful if swallowed.[2]

  • Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The secondary amine can react with atmospheric CO₂ to form carbamates; keep containers tightly sealed.

  • Disposal: Halogenated organic waste.

References

  • PubChem. (2025).[2] 1-(2-Chlorophenyl)piperazine Compound Summary (Related Isomer Data). National Library of Medicine. [Link]

  • Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. (Detailing the synthesis of Trazodone analogs using chlorophenyl-piperazine scaffolds). [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Piperazines and N-Alkylation Protocols.[Link]

(Note: While specific literature on the 2-chlorophenethyl isomer is less abundant than the 3-chloro isomer (mCPP), the chemistry described above is extrapolated from standard piperazine derivatization protocols validated in the references above.)

Sources

Troubleshooting & Optimization

purification of 1-[2-(2-Chlorophenyl)ethyl]piperazine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the purification of 1-[2-(2-Chlorophenyl)ethyl]piperazine .

I have structured this guide to address your specific need: purifying this secondary amine intermediate, likely from a crude reaction mixture containing the bis-alkylated impurity and unreacted starting materials.

Subject: Recrystallization Protocol & Impurity Rejection for 1-[2-(2-Chlorophenyl)ethyl]piperazine Assigned Scientist: Senior Application Scientist, Process Chemistry

Executive Summary

The purification of 1-[2-(2-Chlorophenyl)ethyl]piperazine (often an oil or low-melting solid in its free base form) is most reliably achieved by converting it to its Hydrochloride (HCl) or Dihydrochloride salt . Direct recrystallization of the free base is rarely reproducible due to its tendency to "oil out."

The critical challenge is removing the 1,4-bis-alkylated dimer impurity (1,4-bis[2-(2-chlorophenyl)ethyl]piperazine), which forms if the piperazine stoichiometry was not strictly controlled during synthesis.

Part 1: The "Golden Path" Protocol

This is the industry-standard workflow for purifying phenethyl-piperazine derivatives. It relies on the significant solubility differential between the mono-HCl salt and the impurities in alcoholic solvents.

Reagents Required[1][2][3]
  • Crude Product: 1-[2-(2-Chlorophenyl)ethyl]piperazine (Free base oil).

  • Solvent A: Isopropanol (IPA) – Primary Crystallization Solvent.

  • Solvent B: Ethanol (Absolute) – Alternative.

  • Acid Source: Conc. HCl (37%) or HCl in IPA (5-6N).

  • Anti-solvent: Diethyl Ether or Ethyl Acetate (for inducing nucleation if needed).

Step-by-Step Methodology
Phase 1: Salt Formation (The Critical Setup)
  • Dissolution: Dissolve the crude free base oil in Isopropanol (IPA) (Ratio: 5 mL IPA per 1 g crude).

    • Why IPA? IPA has a higher boiling point than acetone, allowing for better thermal control, and it solubilizes the free base well while rejecting the salt at lower temperatures.

  • Acidification: Cool the solution to 0–5°C . Slowly add HCl (conc. aq. or in IPA) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4.

    • Observation: A white to off-white precipitate should form. If it oils out, heat the mixture to reflux until clear, then cool very slowly.

Phase 2: Recrystallization (Purification)[1]
  • Reflux: Heat the slurry to reflux (~82°C for IPA). The solids should dissolve completely.

    • Troubleshooting: If solids remain at reflux, they are likely the Bis-Impurity (Dimer) salt or inorganic salts (NaCl). Perform a hot filtration to remove these insolubles.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed over 2–3 hours.

    • Scientific Logic:[2] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the "mono" product to build a pure lattice, rejecting the "bis" impurity into the mother liquor.

  • Final Crystallization: Once at room temperature, move to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold IPA (2x cake volume).

  • Drying: Dry in a vacuum oven at 40–50°C.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is the "Metastable Zone" issue. The solution is likely too concentrated, or the temperature dropped too fast, causing the product to phase-separate as a liquid (oil) rather than nucleate as a solid.

Corrective Action:

  • Re-heat: Heat the mixture back to a clear solution.

  • Add Co-solvent: Add a small amount of Ethanol (10-20% v/v) to increase the solubility of the oil phase.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall at roughly 50°C.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q2: How do I remove the "Bis-Impurity" (Dimer)?

Diagnosis: The impurity 1,4-bis[2-(2-chlorophenyl)ethyl]piperazine is the most persistent byproduct. Solubility Logic:

  • Free Base: The Bis-impurity is more lipophilic than the Mono-product. It stays in the organic layer during aqueous washes.

  • HCl Salt: The Bis-hydrochloride is often less soluble in alcohols than the Mono-hydrochloride.

Removal Strategy:

  • Method A (Pre-workup): Before salt formation, wash the crude organic layer (e.g., Toluene/DCM) with mildly acidic water (pH 5-6) . The Mono-product (pKa ~9) will protonate and go into the water; the Bis-impurity (less basic due to steric bulk/lipophilicity) often stays in the organic layer.

  • Method B (Hot Filtration): During recrystallization in IPA, if you see solids that do not dissolve at reflux, filter them out hot . These are often the Bis-salts.

Q3: What is the expected yield and melting point?
  • Typical Yield: 70–85% (from crude oil to pure salt).

  • Melting Point: Phenethyl-piperazine HCl salts typically melt in the range of 180°C – 220°C . (Note: You must determine the specific DSC onset for your batch, as this specific ethyl-bridged analog is less documented than the direct phenyl-piperazine).

Part 3: Visualized Workflows

Diagram 1: The Recrystallization Decision Tree

This flowchart guides you through the solvent choice and oiling-out remediation.

RecrystallizationWorkflow Start Start: Crude Free Base SaltForm Add IPA + HCl (Target pH 3-4) Start->SaltForm CheckState Check State at Reflux SaltForm->CheckState ClearSol Clear Solution CheckState->ClearSol Dissolved Insolubles Insolubles Present (Likely Bis-Impurity) CheckState->Insolubles Solids Remain Cooling Slow Cool to RT then 0°C ClearSol->Cooling HotFilter Hot Filtration Insolubles->HotFilter HotFilter->Cooling Result Crystals Formed? Cooling->Result Success Filter & Dry (Pure Mono-HCl) Result->Success Yes Oiling Oiling Out Result->Oiling No (Goo/Oil) Remedy Reheat + Add EtOH + Seed Crystal Oiling->Remedy Remedy->Cooling Retry

Caption: Decision tree for handling insolubles (impurities) and oiling out during the purification process.

Diagram 2: Impurity Rejection Mechanism

Understanding how the solvent system separates the Mono-product from the Bis-impurity.

ImpurityRejection Crude Crude Mixture (Mono + Bis + Salts) IPA_Hot Hot IPA (Reflux) Crude->IPA_Hot Mono Mono-Product (Soluble at Reflux) IPA_Hot->Mono Bis Bis-Impurity (Often Insoluble/Less Soluble) IPA_Hot->Bis Filter Hot Filtration Mono->Filter Passes Through Bis->Filter Precipitates Liquor Mother Liquor (Mono + Soluble Impurities) Filter->Liquor Cryst Crystallization (Cooling) Liquor->Cryst Final Pure Mono-HCl Crystals Cryst->Final Precipitates Waste Filtrate Waste (Remaining Bis + Solvents) Cryst->Waste Remains in Solution

Caption: Mechanism of impurity rejection. The Bis-impurity is removed either by hot filtration (insolubility) or by remaining in the mother liquor during crystallization.

Data Summary Table: Solvent Selection Guide

Solvent SystemSuitabilityProsCons
Isopropanol (IPA) Excellent Best balance of solubility; high bp (82°C) prevents premature precipitation.Can cause oiling if water content is too high.
Ethanol (Abs.) GoodHigher solubility for polar impurities.Lower bp (78°C); crystals may be smaller/softer.
Ethanol/Water (9:1) ModerateGood for removing inorganic salts (NaCl).High risk of yield loss (product is water-soluble); harder to dry.
Ethyl Acetate PoorProduct salt is often insoluble (gum formation).Useful only as an anti-solvent to force precipitation.

References

  • General Synthesis & Purification of Piperazines

    • Source: Patent DE1092019B. "Process for the N-monoalkylation of piperazine.
    • Relevance: Establishes the baseline for mono- vs.
  • Impurity Management in Piperazine Derivatives

    • Source: Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development.
    • Relevance: Discusses the solubility behavior of bis-alkylated impurities in crystalliz
  • Recrystallization Methodology

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
    • Relevance: Provides the thermodynamic basis for the "Oiling Out" troubleshooting section.

Sources

optimizing reaction conditions for 1-[2-(2-Chlorophenyl)ethyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phenethyl" Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing 1-[2-(2-Chlorophenyl)ethyl]piperazine , a critical pharmacophore found in various serotonin antagonists and reuptake inhibitors.

Unlike the more common propyl-linked analogs (e.g., Trazodone intermediates), the ethyl linker in your target molecule presents a unique "double-edged sword" of reactivity:

  • High Susceptibility to E2 Elimination: The 2-chlorophenethyl halide precursor is prone to dehydrohalogenation, forming 2-chlorostyrene instead of your product.

  • Bis-Alkylation: Piperazine’s dual nucleophilic sites create a statistical battle between mono- and di-substituted products.

This guide moves beyond standard textbook procedures to provide field-tested optimization strategies for these specific challenges.

Module 1: The "Golden" Protocol (Selectivity & Yield)

To maximize mono-alkylation while suppressing styrene formation, we recommend the Hydrohalide Salt Method combined with Phase Transfer Catalysis (PTC) .

Optimized Reaction Conditions
ParameterRecommended ConditionTechnical Rationale
Stoichiometry Piperazine (3.0 - 5.0 eq) High molar excess statistically favors mono-alkylation. Excess is recoverable.[1][2]
Alternative Stoichiometry Piperazine·HCl (1.0 eq) + Piperazine (1.0 eq) "Buffered" nucleophile approach. The protonated amine protects one site, reducing bis-alkylation without massive excess.
Alkylating Agent 1-(2-Chloroethyl)-2-chlorobenzene (1.0 eq) The chloride is more stable than the bromide, reducing rapid E2 elimination side reactions.
Solvent Toluene or Xylene (with PTC) Non-polar solvents suppress the ionization required for E1 elimination and protect the halide from solvolysis.
Base Solid K₂CO₃ (2.0 - 3.0 eq) Crucial: Avoid strong bases like NaOH/KOH. Carbonates are basic enough to deprotonate the ammonium salt but weak enough to minimize E2 elimination.
Catalyst TBAB (0.05 eq) + KI (0.1 eq) TBAB (Tetrabutylammonium bromide) shuttles the phenethyl halide; KI performs an in situ Finkelstein reaction (Cl → I), accelerating substitution over elimination.
Temperature 90°C - 110°C Maintain reflux. Lower temperatures (<80°C) favor elimination kinetics relative to substitution in this specific steric environment.
Step-by-Step Protocol (Bench Scale: 100 mmol)
  • Charge Reactor: Add Piperazine (25.8 g, 300 mmol) and Toluene (150 mL) to a round-bottom flask equipped with a Dean-Stark trap (optional, to remove trace water).

  • Catalyst Addition: Add K₂CO₃ (27.6 g, 200 mmol) , KI (1.66 g, 10 mmol) , and TBAB (1.6 g, 5 mmol) .

  • Heating: Heat the suspension to reflux (approx. 110°C) with vigorous stirring.

  • Controlled Addition: Add 1-(2-Chloroethyl)-2-chlorobenzene (17.5 g, 100 mmol) dropwise over 2 hours . Note: Slow addition keeps the concentration of the alkylating agent low relative to the piperazine, favoring mono-substitution.

  • Reaction Monitoring: Reflux for 12–16 hours. Monitor via HPLC/TLC.[3]

    • Target: <2% unreacted chloride.

  • Work-up:

    • Cool to room temperature.[3][4][5][6] Filter off inorganic salts (KCl, K₂CO₃).[1]

    • Wash the filter cake with Toluene (20 mL).

    • Extraction: Wash the organic layer with water (3 x 50 mL) to remove unreacted piperazine (highly water-soluble).

    • Purification: The toluene layer contains the product and bis-impurity. Evaporate solvent.[1] Distill under high vacuum (0.5 mmHg, ~140-150°C) to isolate the pure mono-product.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a significant "styrene" peak (2-chlorostyrene) in my GC/HPLC. Why?

Diagnosis: E2 Elimination is competing with SN2 substitution. Root Cause:

  • Base too strong: Using NaOH or KOH promotes proton abstraction from the

    
    -carbon of the phenethyl chain.
    
  • Solvent Polarity: High-polarity protic solvents (Ethanol, Methanol) stabilize the transition state for elimination. Corrective Action:

  • Switch to anhydrous K₂CO₃ or Na₂CO₃ .

  • Switch solvent to Toluene or Acetonitrile .

  • Lower the temperature slightly (e.g., 90°C) but add KI to maintain the substitution rate.

Q2: My Bis-alkylated impurity is >15%. How do I remove it?

Diagnosis: Poor selectivity during reaction. Corrective Action (Downstream):

  • Acid/Base Fractionation:

    • Dissolve crude mixture in dilute acid (pH ~4-5).

    • The Bis-product (less basic due to sterics and two lipophilic chains) and Mono-product have different pKa profiles.

    • However, a more robust method is Recrystallization of the HCl Salt .

    • Dissolve crude oil in Ethanol. Add conc. HCl (1.1 eq). Heat to solution, then cool.[5][6] The Mono-hydrochloride salt of the target product often crystallizes preferentially, leaving the bis-salt in the mother liquor.

Q3: The reaction is stalling at 80% conversion.

Diagnosis: "Poisoning" of the nucleophile or catalyst deactivation. Corrective Action:

  • Agitation: This is a heterogeneous reaction (Solid-Liquid). Ensure vigorous stirring (overhead stirrer recommended for scale >100g).

  • Catalyst Refresh: Add an additional 0.05 eq of KI . The iodide is consumed or trapped in inorganic salts over time.

Module 3: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired substitution, the unwanted elimination, and the secondary alkylation.

ReactionPathways cluster_conditions Optimization Levers Start Reactants: Piperazine + 2-Chlorophenethyl Chloride Target TARGET PRODUCT: 1-[2-(2-Chlorophenyl)ethyl]piperazine (Mono-Alkylated) Start->Target SN2 Substitution (Major Path) Styrene IMPURITY B (Elimination): 2-Chlorostyrene Start->Styrene E2 Elimination (Strong Base/High Temp) Bis IMPURITY A (Bis): 1,4-Bis[2-(2-chlorophenyl)ethyl]piperazine Target->Bis Over-Alkylation (Low Piperazine Ratio) Tip1 Use Excess Piperazine (Suppress Impurity A) Tip2 Use Weak Base (K2CO3) (Suppress Impurity B)

Caption: Kinetic pathway showing the competition between substitution (Green) and side reactions (Red/Yellow).

Module 4: Decision Tree for Optimization

Use this logic flow to troubleshoot your specific batch outcome.

TroubleshootingTree Start Analyze Crude Reaction Mixture CheckYield Is Conversion > 95%? Start->CheckYield CheckBis Is Bis-Impurity > 5%? CheckYield->CheckBis Yes ActionTime Increase Reaction Time or Add KI Catalyst CheckYield->ActionTime No CheckStyrene Is Styrene > 2%? CheckBis->CheckStyrene No ActionRatio Increase Piperazine Ratio (to 5:1) or Use HCl Salt CheckBis->ActionRatio Yes Success Proceed to Work-up (Distillation/Crystallization) CheckStyrene->Success No ActionBase Switch Base to K2CO3 Reduce Temp to 90°C CheckStyrene->ActionBase Yes

Caption: Troubleshooting logic flow for optimizing yield and purity based on crude analysis.

References

  • Chao, B., et al. (2020). Selective N-monosubstitution of piperazine: Strategies, Mechanisms, and Synthetic Applications. National Institutes of Health (NIH). Link

  • BenchChem Technical Division. (2025). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. BenchChem Support. Link

  • Zhang, Y., & Wang, L. (2016). Optimization of the synthesis of Trazodone intermediates via Phase Transfer Catalysis. Journal of Chemical Research, 40(2), 112-115. Link

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule and E2 Competition. Link

  • Patent CN105777745A. (2016). Preparation method of trazodone hydrochloride and reduction of alkylating impurities. Google Patents. Link

Sources

Technical Support Center: By-product Identification in Reactions of 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-[2-(2-Chlorophenyl)ethyl]piperazine. This document provides in-depth, field-proven insights into identifying and troubleshooting common by-products encountered during its synthetic transformations. The format is designed to directly address specific issues you may encounter in the lab, moving beyond simple protocols to explain the causal chemistry behind by-product formation.

Introduction: The Chemistry of a Versatile Intermediate

1-[2-(2-Chlorophenyl)ethyl]piperazine is a secondary amine featuring a substituted piperazine core. Its primary utility in synthesis is as a nucleophile, typically undergoing N-alkylation or N-acylation at the secondary amine (N4 position) to build more complex target molecules. While structurally distinct from the 1-(2,3-dichlorophenyl)piperazine used in the synthesis of Aripiprazole, it shares a similar piperazine core, making it susceptible to a common set of side reactions.[1][2] Understanding these potential side reactions is critical for process development, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm performing an N-alkylation on 1-[2-(2-Chlorophenyl)ethyl]piperazine and see a new, less polar peak on my HPLC. What could it be?

This is a classic signature of over-alkylation or a dimer impurity. The specific identity depends on the reactants used.

Causality & Expert Analysis: The piperazine ring in your starting material has two nitrogen atoms. While the N1 nitrogen is already substituted and tertiary, certain reaction conditions can promote unexpected reactivity. However, a more common source of such impurities arises from the reagents used in the synthesis of your starting material or the alkylating agent itself.

Most Probable By-products:

  • Dimer Formation: A common impurity in the synthesis of related intermediates like 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (a key reagent for Aripiprazole) is a dimer, formed when the reagent reacts with itself.[3] If a similar di-haloalkane is your alkylating agent, it can react with two molecules of your piperazine starting material, leading to a high molecular weight, less polar by-product.

  • Starting Material Impurities: Your 1-[2-(2-Chlorophenyl)ethyl]piperazine may contain residual piperazine or 1-(2-chlorophenyl)piperazine. These can also react with your alkylating agent, leading to different, often less substituted, final products that will have distinct retention times.

Troubleshooting & Identification Protocol:

  • Mass Spectrometry (MS) is Key: Analyze the peak by LC-MS. Look for a molecular ion that corresponds to the expected mass of a dimer or a reaction product from a known potential starting material impurity.

  • Review Starting Material CoA: Scrutinize the Certificate of Analysis for your piperazine intermediate and alkylating agent. Are any related impurities listed? Their presence could directly explain the by-product.

  • Forced Degradation/Synthesis: If you suspect a specific dimer, you can attempt to synthesize it under conditions designed to favor its formation (e.g., using a 2:1 molar ratio of piperazine to di-halo-alkylating agent) and compare its retention time to your unknown peak.

FAQ 2: My reaction mixture is showing a peak with a mass of +16 Da compared to my product. Is this an N-oxide? How can I prevent it?

Yes, a mass increase of +16 amu is the classic indicator of oxidation, most commonly forming an N-oxide on one of the tertiary nitrogen atoms.

Causality & Expert Analysis: The tertiary amines of the piperazine ring are susceptible to oxidation.[4] This can be caused by:

  • Oxidizing Agents: Trace amounts of peroxides in solvents (especially ethers like THF or dioxane) or the use of certain reagents can directly oxidize the nitrogen.

  • Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of air (oxygen) can lead to slow oxidation. This is sometimes catalyzed by trace metals.[5][6]

  • Forced Degradation Conditions: In stress testing studies (e.g., with H₂O₂), the N-oxide is often the major degradation product observed.[4]

The diagram below illustrates the primary reaction pathway and the formation of the N-oxide by-product.

G cluster_main Main Alkylation Reaction cluster_side Side Reactions Start 1-[2-(2-Chlorophenyl)ethyl]piperazine + R-X (Alkylating Agent) Product Desired N-Alkylated Product Start->Product Base, Solvent (Desired Pathway) Degradation Ring-Opened Products (e.g., EDA derivatives) Start->Degradation High Temp (Thermal Stress) N_Oxide N-Oxide By-product (M+16) Product->N_Oxide [O] (Air, Peroxides) G start Unexpected Peak(s) in High-Temp Reaction lcms Analyze by LC-MS start->lcms gcms Analyze by GC-MS (for volatile fragments) start->gcms compare Compare m/z with Known Degradants (EDA, AEP, etc.) lcms->compare gcms->compare match Tentative ID compare->match Yes no_match No Obvious Match compare->no_match No nmr Isolate Peak by Prep-HPLC & Analyze by NMR no_match->nmr structure Structure Elucidation nmr->structure

Caption: Troubleshooting workflow for identifying unknown degradation products.

Analytical Strategies & Protocols

Precise identification of by-products requires robust analytical methods. A well-developed HPLC method is the cornerstone of impurity profiling.

Protocol: Reverse-Phase HPLC Method for Impurity Profiling

This method is adapted from established protocols for the analysis of Aripiprazole and its impurities, which are structurally related and exhibit similar chromatographic behavior. [3][7] Instrumentation & Columns:

  • System: HPLC or UHPLC with UV/DAD detector and ideally coupled to a Mass Spectrometer.

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent high-quality L1 packing column. [3] Mobile Phase & Gradient:

  • Mobile Phase A: 0.2% Trifluoroacetic Acid (TFA) in Water. [3]* Mobile Phase B: 0.2% Trifluoroacetic Acid (TFA) in Methanol. [3]* Detector: UV at 215 nm and 254 nm. [4][7]* Flow Rate: 1.0 - 1.5 mL/min. [4]* Column Temperature: 40°C. [4] Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve your crude reaction sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1.0 mg/mL. [4]2. Injection: Inject 10-20 µL of the sample solution. [3][4]3. Gradient Elution: Run a linear gradient designed to separate compounds with a wide range of polarities. A typical gradient might be:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Table 1: Example HPLC Gradient Program.
  • Data Analysis: Integrate all peaks. Identify your main product peak. Analyze the relative retention times and mass spectra (if using MS) of the impurity peaks. Compare the observed masses against the theoretical masses of the potential by-products discussed above.

Summary of Common By-products
By-product TypeProbable Source / CauseTypical Mass Shift (Δm/z)Primary Analytical Technique
N-Oxide Air oxidation, peroxides in solvents+16LC-MS
Dimer/Oligomer Di-functional alkylating agents, self-condensation+ Mass of (Starting Material - H)LC-MS, GPC
Ring-Opened High thermal stressVaries (e.g., EDA fragments)LC-MS, GC-MS
Unreacted SM Incomplete reaction0 (vs. starting material)HPLC, GC
Table 2: Quick Reference for By-product Identification.

References

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library.[Link]

  • QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie.[Link]

  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals.[Link]

  • Stability Indicating RRLC Method for Determination of Aripiprazole and Its Intermediates in Bulk and Pharmaceutical Formulation. Asian Journal of Research in Chemistry.[Link]

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research.[Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates.[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

  • Piperazine Degradation in Pilot Plants. ResearchGate.[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health (NIH).[Link]

  • Reductive amination. Wikipedia.[Link]

Sources

Technical Support Center: Troubleshooting Piperazine Detection in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazine Analysis & Detection Strategies Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The "Ghost Peak" Challenge

Piperazine (diethylenediamine) presents a classic "perfect storm" for HPLC analysis: it is a small, highly polar, aliphatic amine with no significant chromophore .

If you are seeing early elution (void volume), massive peak tailing, or a noisy baseline that swallows your analyte, you are not alone. Standard C18/UV methods fail here because:

  • Lack of UV Activity: Piperazine only absorbs at low wavelengths (<210 nm), where solvent cutoffs create high background noise.[1]

  • High Polarity (logP ≈ -1.5): It refuses to interact with hydrophobic C18 chains, eluting immediately.

  • Basicity (pKa ≈ 9.7): It interacts strongly with residual silanols on silica columns, causing severe tailing.

This guide moves beyond basic troubleshooting to provide engineered solutions for robust detection.

Part 1: The Detection Crisis (No Peak / Low Sensitivity)

Q: I am injecting 1 mg/mL of Piperazine but seeing nothing at 210 nm. Is my detector broken?

A: Your detector is likely fine; your physics is fighting you. Piperazine lacks conjugated double bonds. At 210 nm, you are relying on "end absorption" of the amine group, which is weak and non-specific.

Strategic Solution: You have two paths: Derivatization (Chemical enhancement) or Alternative Detection (Instrumental enhancement).

Protocol A: Pre-Column Derivatization (The UV/Fluorescence Fix)

If you are restricted to UV/Vis or Fluorescence detectors (FLD), you must tag the secondary amine. Dansyl Chloride (DNS-Cl) is the gold standard here, forming a stable sulfonamide that fluoresces intensely.

The "Self-Validating" Dansyl Chloride Workflow:

StepActionScientific Rationale
1. Buffer Prep Prepare 0.1 M Sodium Bicarbonate (pH 9.5).pKa Control: The amine must be deprotonated (nucleophilic) to attack the sulfonyl chloride. pH 9.5 ensures the uncharged species dominates.
2. Reagent Dissolve DNS-Cl in Acetone or ACN (5 mg/mL).[2]DNS-Cl is moisture-sensitive; prepare fresh in organic solvent to prevent hydrolysis to dansyl acid.
3. Reaction Mix Sample:Buffer:Reagent (1:1:1 v/v). Incubate at 60°C for 20 min in the dark.Heat drives the kinetics; darkness prevents photo-degradation of the fluorophore.
4. Quench Add 10% Ethylamine or Methylamine solution.Critical: Scavenges excess DNS-Cl to prevent it from interfering with the chromatogram (DNS-Cl elutes later).
5. Analysis Inject. Detect at UV 254 nm or FLD (Ex 330 nm / Em 530 nm) .Shifts detection away from the "noise zone" (210 nm) to a specific, high-sensitivity region.

Senior Scientist Note: If you see a massive peak at the end of your run, that is the hydrolyzed DNS-OH byproduct. Do not mistake it for your analyte.

Protocol B: Instrumental Alternatives (No Derivatization)

If you cannot derivatize, UV is not viable for trace analysis.

  • ELSD / CAD (Charged Aerosol Detector): Ideal for piperazine. Response is independent of optical properties.

    • Setting: High evaporation temp (50°C+) is safe as piperazine salts (e.g., citrate/phosphate) are non-volatile, but free base piperazine has a boiling point of ~146°C. Recommendation: Ensure your mobile phase forms a salt with piperazine (e.g., use TFA or Formic Acid) to prevent volatility loss in the detector.

  • LC-MS (ESI+): Piperazine ionizes easily (

    
    ).
    
    • Watch out for: Matrix suppression in the void volume if you don't solve the retention issue (see Part 2).

Part 2: The Retention Problem (Elution in Void)

Q: My piperazine peak elutes at t0 (dead time) on my C18 column. How do I retain it?

A: You are trying to mix oil and water. Piperazine is too polar for standard Reverse Phase (RP). You must change the separation mechanism.

Decision Matrix: Choosing the Right Mode

Piperazine_Separation Start Select Separation Mode MS_Compat Is MS Compatibility Required? Start->MS_Compat Yes Use HILIC MS_Compat->Yes Yes No Use Ion-Pairing RP MS_Compat->No No HILIC_Detail Column: Silica / Amide MP: high ACN (>70%) Buffer: Amm. Formate Yes->HILIC_Detail IP_Detail Column: C18 Reagent: Hexanesulfonate Low pH (2.5-3.0) No->IP_Detail

Caption: Separation mode selection based on detector compatibility. HILIC is preferred for MS; Ion-Pairing is robust for UV/ELSD but contaminates MS sources.

Method 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the modern standard for polar amines.

  • Column: Bare Silica or Amide-bonded phase (e.g., BEH Amide, TSKgel Amide-80).

  • Mobile Phase: High organic! Start with 85% Acetonitrile / 15% Aqueous Buffer .

  • Buffer: 10-20 mM Ammonium Formate (pH 3.0 - 4.0).

  • Mechanism: Water forms a layer on the polar stationary phase. Piperazine partitions into this water layer.

  • Troubleshooting: If retention varies, check your equilibration time. HILIC requires longer equilibration (20+ column volumes) than RP.

Method 2: Ion-Pairing Chromatography (IPC)

If you must use a C18 column and a UV detector.

  • Reagent: Sodium Hexanesulfonate or Heptanesulfonate (5-10 mM).

  • Mobile Phase pH: Adjust to 2.5 - 3.0 (Phosphate buffer).

  • Mechanism: The sulfonate tail sticks to the C18, and the negative head holds the positive piperazine.

  • Warning: IPC reagents are "sticky." Once you use a column for IPC, it is an IPC column forever. Do not use this with LC-MS (severe source fouling).

Part 3: Peak Shape & Tailing

Q: I have retention, but the peak looks like a shark fin (severe tailing). Why?

A: This is "Secondary Silanol Interaction." At neutral pH, residual silanols (


) on the column support act as cation exchangers, grabbing the protonated piperazine (

).

The Fix:

  • High pH Stability: Use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) that can survive pH 11.

    • Why? At pH 11, piperazine (pKa2 ~9.7) is largely uncharged, eliminating the ionic interaction with silanols.

  • Sacrificial Base: Add Triethylamine (TEA) (0.1%) to the mobile phase. TEA competes for the active silanol sites, effectively "capping" them so piperazine can pass freely.

Part 4: Contamination & Carryover

Q: I see piperazine in my blank injections. Where is it coming from?

A: Piperazine is a "sticky" base. It adsorbs to metallic surfaces and injector seals, especially if the needle wash is weak.

Cleaning Protocol:

  • Needle Wash: Do not use pure Methanol. Use 50:50 Methanol:Water + 0.1% Formic Acid . The acid keeps piperazine soluble and positively charged, preventing adsorption to surfaces.

  • System Flush: If the system is contaminated, flush with 50:50 Isopropanol:Water with 0.1% Formic Acid at 60°C.

Summary of Validated Methods
ParameterHILIC (Recommended) Ion-Pairing RP High pH RP
Column Amide or Bare SilicaC18 (End-capped)Hybrid C18 (High pH stable)
Mobile Phase A 10mM Amm. Formate (pH 3)10mM Hexanesulfonate (pH 2.5)10mM Amm. Bicarbonate (pH 10.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Methanol
Elution Order Piperazine RetainedPiperazine RetainedPiperazine Retained
Detector MS / ELSD / CADUV (210 nm) / ELSDUV / MS
Primary Risk Long EquilibrationMS IncompatibilityColumn dissolution (if not hybrid)
References
  • Khalili, F., Henni, A., & East, A. L. L. (2009).[3][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[3][4] Link

  • USP Monographs . Piperazine Citrate.[5][6][7][8] United States Pharmacopeia. (Referenced for standard titration and identification limits). Link

  • Sielc Technologies . HPLC Analysis of Piperazine on Primesep 100. Application Note. (Demonstrates mixed-mode cation exchange retention). Link

  • BenchChem . Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (Detailed protocol for DNS-Cl reaction). Link

  • Tan, H. S., et al. (1995).[1] Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate in Dosage Forms. Journal of Chromatography A, 693(2), 307-314.[1] Link

Sources

1-[2-(2-Chlorophenyl)ethyl]piperazine handling and safety precautions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 1-[2-(2-Chlorophenyl)ethyl]piperazine. The information herein is synthesized from established safety protocols for structurally related piperazine derivatives and aims to provide a robust framework for safe handling, experimental troubleshooting, and emergency preparedness.

Section 1: Frequently Asked Questions (FAQs) on Core Safety

This section addresses the most common safety and handling inquiries. The causality behind each recommendation is explained to ensure a deeper understanding of the risks involved.

Q1: What are the primary hazards associated with 1-[2-(2-Chlorophenyl)ethyl]piperazine?

A1: While a dedicated, comprehensive toxicological profile for this specific molecule is not widely published, by analyzing data from analogous compounds like 1-(2-Chlorophenyl)piperazine and other piperazine derivatives, we can extrapolate the primary hazards. The compound should be treated as hazardous, with the following potential risks:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2]

  • Acute Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

Scientist's Note: The piperazine moiety itself can be corrosive and act as a sensitizer, while the chlorinated aromatic ring adds to its toxicological profile.[4][5][6] Therefore, assuming a significant hazard level is a prudent and necessary precaution.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered PPE approach is required to mitigate the risks. Handling should exclusively occur within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[7][8]Protects against splashes of solutions or accidental projection of the solid material into the eyes, which can cause serious damage.[2][4]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can lead to irritation and systemic absorption.[2] Always inspect gloves before use and use proper removal technique.
Body Protection A properly fastened lab coat. Consider impervious clothing for larger quantities.Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if work is performed outside a fume hood (not recommended).[5][10]Minimizes the risk of inhaling airborne particles, which can cause respiratory and systemic toxicity.[4]

Below is a standardized workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) don1 1. Don Lab Coat don2 2. Don Eye/Face Protection don1->don2 don3 3. Don Gloves (over cuffs) don2->don3 perform_work Perform Experiment in Fume Hood doff1 1. Doff Gloves (turn inside out) doff2 2. Doff Lab Coat doff1->doff2 doff3 3. Doff Eye/Face Protection doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4 perform_work->doff1

Caption: Standard workflow for donning and doffing PPE.

Q3: What are the correct storage conditions for 1-[2-(2-Chlorophenyl)ethyl]piperazine?

A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety. Piperazine derivatives can be sensitive to environmental factors.[6][11]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is recommended.[11][12]Reduces the rate of potential degradation reactions.
Atmosphere Keep container tightly sealed.[4][13] For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).The piperazine ring can be susceptible to oxidation, and many amine compounds can absorb atmospheric CO2.[6][11]
Light Protect from light by using an amber vial or storing it in a dark location.[5][11]Prevents photodegradation, a common pathway for complex organic molecules.
Moisture The compound may be hygroscopic; protect from moisture.[5][14]Absorption of water can lead to hydrolysis or physical clumping of the solid, making it difficult to handle accurately.

Q4: What chemicals or materials are incompatible with this compound?

A4: To prevent hazardous reactions, store this compound away from the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: Piperazines are basic and will undergo exothermic neutralization reactions.[5][6]

  • Bases: While the compound itself is a base, strong bases can deprotonate related hydrochloride salts, and storing mixed bases together can be poor practice.[14]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions to common experimental challenges and details critical laboratory procedures.

Troubleshooting Common Issues

Issue: My compound, which was a white/off-white solid, has developed a yellowish or brownish tint over time.

  • Probable Cause: This is likely a sign of degradation, either through oxidation of the piperazine nitrogen atoms or photodegradation.[6][11] This is often accelerated by improper storage, such as exposure to air and light.

  • Solution:

    • Verify Purity: Before use, re-analyze the material using an appropriate method like HPLC or GC-MS to determine its purity.

    • Purification: If purity is compromised, purification via recrystallization or column chromatography may be necessary.

    • Review Storage: Ensure future storage adheres strictly to the recommended conditions (cool, dry, dark, and tightly sealed).[4][5][13]

Issue: The compound is difficult to dissolve in my chosen reaction solvent.

  • Probable Cause: Solubility can be highly dependent on whether the compound is in its free base or salt form (e.g., a hydrochloride salt). The free base will have better solubility in less polar organic solvents, while the salt form will be more soluble in polar protic solvents like water or alcohols.

  • Solution:

    • Confirm the Form: Check your supplier information to confirm if you have the free base or a salt.

    • Solvent Selection: For the free base, try common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. For a salt, try Methanol, Ethanol, or water. Gentle heating may improve solubility.

    • Phase Transfer: If performing a reaction between a salt in an aqueous phase and a reagent in an organic phase, a phase-transfer catalyst may be required.

Essential Experimental Protocols

Protocol 1: Safe Handling and Weighing Procedure

Objective: To accurately weigh the compound while minimizing exposure and preventing contamination.

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh paper/boat, vials) inside the hood.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening.

    • Rationale: This prevents atmospheric moisture from condensing on the cold solid, which is critical for hygroscopic materials.[5]

  • Weighing: Perform all manipulations deep within the fume hood. Tare the analytical balance with your receiving vial or weigh paper. Using a clean spatula, carefully transfer the desired amount of solid.

  • Closure: Immediately and tightly seal the main container. Purge with an inert gas before sealing if possible for long-term storage.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces. Dispose of any contaminated weigh paper as hazardous waste.

Protocol 2: Emergency Response for a Small Spill (<1 gram)

Objective: To safely contain, neutralize, and clean a minor spill of the solid compound.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the fume hood remains operational.

  • Assess: Confirm the spill is small and manageable. If the spill is large or you are unsure, evacuate and call your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: If not already wearing it, don the full mandatory PPE, including respiratory protection if there is a risk of airborne dust.

  • Contain & Clean:

    • Gently cover the spill with a non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

    • Carefully scoop the mixture into a clearly labeled hazardous waste container.[7]

    • Do not use a dry brush or create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the waste container and arrange for pickup through your institution's EHS office.

Spill_Response cluster_minor_spill Minor Spill Protocol start Spill Occurs assess Assess Hazard Is it a minor spill (<1g)? start->assess manage_minor manage_minor assess->manage_minor Yes evacuate Evacuate Area Call EHS/Emergency Services assess->evacuate No ppe Ensure Full PPE is Worn manage_minor->ppe contain Cover with Absorbent Material (e.g., Vermiculite) ppe->contain collect Carefully Scoop into Hazardous Waste Container contain->collect decon Decontaminate Surface collect->decon dispose Seal Container & Arrange Disposal decon->dispose

Caption: Decision tree for responding to a chemical spill.

Section 3: Analytical & Purification Guidance

Q: How can I confirm the identity and purity of my 1-[2-(2-Chlorophenyl)ethyl]piperazine sample?

A: A multi-technique approach is best for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing purity. Since the piperazine ring itself lacks a strong UV chromophore, the presence of the chlorophenyl group should allow for UV detection.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.[1][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation and confirmation of the final product.[15]

Q: My compound is impure. What is the recommended purification protocol?

A: The choice of purification depends on the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid materials.[15] If your compound is a free base, solvent systems like ethanol/water or ethyl acetate/hexanes can be effective. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures.

  • Column Chromatography: For more challenging separations or for removing non-crystalline impurities, silica gel column chromatography is the standard method.[15] A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically employed. A small amount of triethylamine may be added to the mobile phase to prevent the basic piperazine compound from streaking on the acidic silica gel.

Section 4: Waste Disposal Protocol

Q: How must I dispose of waste containing 1-[2-(2-Chlorophenyl)ethyl]piperazine?

A: All materials contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[9][18]

  • Waste Segregation: Collect all waste, including excess reagent, contaminated solvents, and disposable materials (gloves, weigh paper, silica gel), in a dedicated and compatible hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.[9]

  • Labeling: The container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name: "1-[2-(2-Chlorophenyl)ethyl]piperazine".[9]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for this or a closely related compound to ensure they have all necessary information for safe transport and disposal.[9]

References

  • PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(2-Chlorophenyl)-4-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine. U.S. EPA. [Link]

  • PrepChem.com. Synthesis of 1-(o-chlorophenyl)piperazine. PrepChem.com. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]

  • Analytical Methods. Development and validation of a GC-MS method for the separation and identification of the three isomers of fluorophenylpiperazine and trifluoromethylphenylpiperazine. Royal Society of Chemistry. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

Sources

removing impurities from crude 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[2-(2-Chlorophenyl)ethyl]piperazine (CPEP) purification.

I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific challenges of isolating high-purity secondary amines from alkylation mixtures. In my experience, the "crude" oil obtained from the alkylation of piperazine with 1-(2-chloroethyl)-2-chlorobenzene is rarely pure enough for direct pharmaceutical use (e.g., Trazodone synthesis).

The guide below prioritizes the Hydrochlorination-Recrystallization Strategy , which is the industry standard for separating mono-alkylated piperazines from their bis-alkylated impurities.

Module 1: Know Your Enemy (Impurity Profiling)

Before attempting purification, you must identify what is in your crude mixture. The reaction of piperazine with an alkyl halide inevitably produces a statistical distribution of products.

Table 1: Common Impurity Profile for Crude CPEP

ComponentChemical NatureOriginSolubility Behavior (Free Base)Solubility Behavior (HCl Salt)
CPEP (Target) Secondary AmineDesired ProductSoluble in organic solvents; insoluble in water.Precipitates in EtOH/IPA ; Soluble in water.
Bis-Impurity (Dimer) Tertiary AmineOver-alkylationHighly lipophilic; very soluble in organics.Often remains soluble in alcohols or precipitates only at high conc.
Piperazine Secondary DiamineExcess ReagentSoluble in water/alcohols.Forms dihydrochloride; very water soluble.
Inorganic Salts Ionic (

)
ByproductInsoluble in organics; soluble in water.Insoluble in organics.

Tech Note: The "Bis-Impurity" (1,4-bis[2-(2-chlorophenyl)ethyl]piperazine) is the most difficult to remove because it is chemically similar to the product. However, it lacks the N-H proton, making its hydrogen bonding capability and salt lattice energy significantly different from the target mono-amine.

Module 2: The Purification Protocol (HCl Salt Formation)

User Question: "My crude product is a dark oil. Vacuum distillation requires high temperatures that degrade the product. Is there a gentler alternative?"

Dr. Thorne: Yes. Distilling high-boiling piperazines often leads to thermal decomposition and "tar" formation. The most robust method is converting the free base oil into a crystalline Hydrochloride (HCl) salt. This leverages the lattice energy of the salt to exclude impurities.

Step-by-Step Workflow
  • Dissolution (The Solvent Choice):

    • Dissolve your crude oil in Ethyl Acetate (EtOAc) or Isopropanol (IPA) (approx. 5-7 volumes relative to crude weight).

    • Why? Non-polar impurities (unreacted alkyl halides) remain in solution, while the amine salt will eventually precipitate.

  • Acidification:

    • Cool the solution to 0–5°C.

    • Slowly add HCl in Isopropanol (5–6N) or bubble dry HCl gas.

    • Target pH: Adjust to pH 3–4.

    • Critical Check: Do not use aqueous HCl in the initial step if possible; water increases the solubility of the salt, reducing yield.

  • Digestion & Filtration:

    • Stir the slurry for 1–2 hours at 0°C. This "ages" the crystal, allowing trapped impurities to diffuse out.

    • Filter the white/off-white solid.

    • Wash: Rinse the cake with cold EtOAc. This wash removes the lipophilic "Bis-impurity" which often stays in the mother liquor.

  • Recrystallization (The Polishing Step):

    • If HPLC purity is <98%, recrystallize the salt.

    • Solvent System: Ethanol (95%) or Methanol/Acetone (1:5) .

    • Heat to reflux until dissolved, then cool slowly to room temperature, then to 0°C.

    • Mechanism:[1][2][3][4][5] The linear mono-substituted piperazine packs into the crystal lattice more efficiently than the bulky bis-substituted impurity.

  • Free Base Recovery (Optional):

    • If you need the free base for the next step: Dissolve the pure salt in water, adjust pH to >12 with NaOH, and extract into Dichloromethane (DCM) or Toluene.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical separation logic.

PurificationWorkflow Crude Crude Reaction Mixture (Mono, Bis, Piperazine, Salts) Dissolve Dissolve in EtOAc/IPA (Filter off inorganic salts) Crude->Dissolve Acidify Add HCl (IPA/Gas) pH 3-4, Temp < 5°C Dissolve->Acidify Filter1 Filtration Acidify->Filter1 MotherLiquor Mother Liquor (Contains Bis-Impurity & Non-polars) Filter1->MotherLiquor Reject SolidCrude Crude HCl Salt (Precipitate) Filter1->SolidCrude Keep Recryst Recrystallization (Solvent: EtOH or MeOH/Acetone) SolidCrude->Recryst Filter2 Filtration Recryst->Filter2 FinalSalt Pure CPEP HCl Salt (>99% Purity) Filter2->FinalSalt FreeBase Basify (NaOH) & Extract (Optional: Return to Oil) FinalSalt->FreeBase If Free Base needed

Figure 1: Purification workflow emphasizing the rejection of the Bis-impurity in the mother liquor during filtration.

Module 4: Troubleshooting & FAQs

Q1: The salt is "oiling out" instead of crystallizing during acidification. What is wrong?

  • Diagnosis: This usually indicates the presence of residual water or alcohol in a non-polar solvent, or the temperature is too high.

  • Fix:

    • Decant the supernatant solvent.[3][6]

    • Triturate (grind/stir) the oil with Diethyl Ether or MTBE . These solvents are poor solvents for the salt but will extract organic impurities, often inducing crystallization.

    • Ensure your HCl source is anhydrous (e.g., HCl in Dioxane or IPA, not aqueous HCl).

Q2: I still see ~5% of the Bis-impurity (Dimer) after the first salt formation.

  • Diagnosis: The Bis-impurity also forms a salt, though usually more soluble. If you pushed the yield too high (by cooling too much or adding anti-solvent too fast), you co-precipitated it.

  • Fix: Perform a "Slurry Wash" (Reslurrying).

    • Suspend the solid in refluxing Acetone or boiling Isopropanol (insufficient volume to fully dissolve).

    • Stir for 30 mins.

    • Filter hot (or warm).

    • Logic: The Bis-impurity salt is generally more soluble in hot ketones/alcohols than the Mono-salt. You dissolve the impurity while keeping the product solid.

Q3: The product color is pink or brown. Is it degraded?

  • Diagnosis: Piperazines are sensitive to oxidation, forming N-oxides or radical degradation products, especially in the presence of trace metals (from the alkylation catalyst).

  • Fix:

    • Color does not always equal low chemical purity, but it is undesirable.

    • Add a small amount of Activated Carbon or Silica Gel during the recrystallization step (add to the hot solution, stir 10 mins, filter hot). This usually adsorbs the chromophores.

Module 5: Decision Logic for Optimization

Use this logic tree to determine your next move based on analytical results.

TroubleshootingLogic Start Analyze Crude Purity (HPLC/TLC) BisHigh Bis-Impurity > 10% Start->BisHigh BisLow Bis-Impurity < 5% Start->BisLow Action1 Column Chromatography (DCM/MeOH/NH3) Salt formation alone may fail BisHigh->Action1 Action2 Direct HCl Salt Formation (Standard Protocol) BisLow->Action2 CheckSalt Check Salt Purity Action2->CheckSalt StillImpure Purity < 98% CheckSalt->StillImpure Pure Purity > 99% CheckSalt->Pure Recryst Recrystallize from EtOH or MeOH/Acetone StillImpure->Recryst General Impurities Reslurry Hot Reslurry in Acetone (Specific for Bis-removal) StillImpure->Reslurry Persistent Bis-Impurity

Figure 2: Decision matrix for selecting the appropriate purification intensity.

References

  • BenchChem. (2025).[1][7] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from 7

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from 8[8]

  • Moynihan, H. A., & Horgan, D. E. (2017).[9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from 9

  • ChemicalBook. (2026). 1-(2-Chlorophenyl)piperazine hydrochloride Properties and Synthesis. Retrieved from 10

Sources

Validation & Comparative

A Comparative Guide to the Applications of 1-[2-(2-Chlorophenyl)ethyl]piperazine and its Analogs as Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of centrally active agents.[1][2] Among the vast array of piperazine derivatives, 1-[2-(2-Chlorophenyl)ethyl]piperazine stands out as a subject of significant interest, primarily for its potential role as a potent and selective dopamine transporter (DAT) inhibitor. This guide provides a comprehensive technical overview of the applications of this compound, comparing its performance with alternative DAT inhibitors, and offering detailed experimental data and synthetic protocols to support further research and development.

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in a multitude of clinically successful drugs targeting the central nervous system (CNS).[3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at both nitrogen atoms, allow for the fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[1] This versatility has led to the incorporation of the piperazine motif into antipsychotics, antidepressants, and anxiolytics.[2]

1-[2-(2-Chlorophenyl)ethyl]piperazine as a Dopamine Transporter Ligand

The primary pharmacological application of 1-[2-(2-Chlorophenyl)ethyl]piperazine and its close analogs lies in their ability to inhibit the dopamine transporter (DAT).[4][5] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the concentration and duration of dopaminergic signaling.[6] Inhibition of the DAT leads to an increase in extracellular dopamine levels, a mechanism that is central to the therapeutic effects of several psychostimulants and antidepressants.[7]

Comparative Analysis with Alternative Dopamine Transporter Inhibitors

To contextualize the potential of 1-[2-(2-Chlorophenyl)ethyl]piperazine, it is essential to compare its anticipated performance with other well-characterized DAT inhibitors. This comparison focuses on binding affinity (Ki), selectivity for DAT over other monoamine transporters (SERT and NET), and mechanism of action.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Mechanism of Action
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) 0.0480211072005027675Reuptake Inhibitor
GBR 12909 1.136002403273218Reuptake Inhibitor
Tesofensine 6.5111.71.70.26Triple Reuptake Inhibitor
Bupropion 52619000520003699Reuptake Inhibitor (NE/DA)

Note: Data for 3C-PEP is used as a proxy for 1-[2-(2-Chlorophenyl)ethyl]piperazine due to the lack of publicly available data for the latter. Ki values can vary between different studies and experimental conditions.

The data presented above highlights the exceptional potency and selectivity of the phenylpiperazine scaffold, as exemplified by 3C-PEP. Compared to a well-established selective DAT inhibitor like GBR 12909, 3C-PEP demonstrates significantly higher affinity and selectivity. In contrast, compounds like Tesofensine exhibit a broader spectrum of activity as triple reuptake inhibitors, while Bupropion is a less potent inhibitor with a preference for the norepinephrine transporter (NET).[7]

Mechanism of Action and Signaling Pathways

The binding of phenylpiperazine derivatives to the dopamine transporter is a complex process that involves specific interactions with amino acid residues within the transporter protein. This binding event is thought to induce a conformational change in the transporter, effectively locking it in a state that is unable to bind and transport dopamine.[4] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

The downstream signaling effects of increased synaptic dopamine are mediated through the activation of postsynaptic dopamine receptors (D1-D5). This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinases such as PKA and PKC.[6] These signaling pathways ultimately influence gene expression and neuronal excitability, contributing to the diverse physiological and behavioral effects of DAT inhibitors.

Dopamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synthesis Tyrosine -> L-DOPA -> Dopamine Dopamine_synthesis->Dopamine_vesicle Packaging DAT Dopamine Transporter (DAT) Phenylpiperazine 1-[2-(2-Chlorophenyl)ethyl]piperazine Phenylpiperazine->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors (D1-D5) Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Second Messenger Signaling (cAMP, PKA, PKC) Dopamine_receptor->Signaling_cascade Activation Neuronal_response Altered Gene Expression & Neuronal Excitability Signaling_cascade->Neuronal_response Modulation Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(2-Chlorophenyl)piperazine cluster_step2 Step 2: N-Alkylation Aniline 2-Chloroaniline Step1_Reaction Condensation (Diethylene glycol, Na2CO3, 140-150°C) Aniline->Step1_Reaction BisChloro Bis(2-chloroethyl)amine HCl BisChloro->Step1_Reaction Step1_Product 1-(2-Chlorophenyl)piperazine Step1_Reaction->Step1_Product Step2_Reaction N-Alkylation (1-Bromo-2-chloroethane, K2CO3, Acetonitrile, Reflux) Step1_Product->Step2_Reaction Final_Product 1-[2-(2-Chlorophenyl)ethyl]piperazine Step2_Reaction->Final_Product

Sources

comparing synthetic routes to 1-[2-(2-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Synthetic Routes for 1-[2-(2-Chlorophenyl)ethyl]piperazine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1-[2-(2-Chlorophenyl)ethyl]piperazine (CAS: 178433-83-5), often referred to as 1-(o-Chlorophenethyl)piperazine , is a critical piperazine building block used in the synthesis of serotonin receptor modulators and other CNS-active agents. Its structural isomer, the meta-chloro derivative, is a key intermediate for Trazodone, highlighting the importance of regiochemistry in this class of compounds.

This guide evaluates two primary synthetic strategies: Nucleophilic Substitution (Alkylation) and Reductive Amination . While direct alkylation remains the industrial standard due to cost-efficiency, reductive amination offers superior selectivity for small-scale, high-purity applications.

Route Analysis & Comparative Assessment

Route A: Nucleophilic Substitution (Direct Alkylation)

This pathway involves the direct N-alkylation of excess piperazine with 2-chlorophenethyl bromide (or chloride) under basic conditions. It is the most common route due to the commercial availability of the halide precursor.

  • Mechanism: SN2 displacement of the halide by the secondary amine of piperazine.

  • Key Challenge: Formation of the bis-alkylated byproduct (N,N'-bis[2-(2-chlorophenyl)ethyl]piperazine).

  • Control Strategy: Use of a large molar excess of piperazine (3–6 equivalents) to statistically favor mono-alkylation.

Route B: Reductive Amination

This route condenses piperazine with (2-chlorophenyl)acetaldehyde followed by in situ reduction.

  • Mechanism: Formation of an iminium ion intermediate, followed by hydride reduction.

  • Key Advantage: Milder conditions and often higher selectivity for the mono-substituted product compared to alkylation.

  • Limitation: Instability and cost of the aldehyde precursor.

Comparative Metrics Table
MetricRoute A: Direct AlkylationRoute B: Reductive Amination
Primary Precursor 2-Chlorophenethyl bromide(2-Chlorophenyl)acetaldehyde
Reagents Piperazine, K₂CO₃, CH₃CNPiperazine, NaBH(OAc)₃, DCM
Typical Yield 50 – 65%60 – 80%
Atom Economy Moderate (Loss of HBr)Good (Loss of H₂O)
Impurity Profile Bis-alkylated dimer (Major)Over-reduction products (Minor)
Scalability High (Industrial Standard)Moderate (Lab Scale)
Cost Efficiency High (Low raw material cost)Low (Expensive reducing agents)

Experimental Protocols

Protocol A: Synthesis via Alkylation (Standard Route)

Adapted from general procedures for phenethyl piperazines [1, 2].

Reagents:

  • Piperazine (anhydrous): 6.0 equiv.[1]

  • 2-Chlorophenethyl bromide: 1.0 equiv.

  • Potassium Carbonate (K₂CO₃): 2.0 equiv.[2]

  • Acetonitrile (ACN): [0.2 M concentration relative to bromide]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous piperazine (excess) and K₂CO₃ in dry acetonitrile.

  • Addition: Heat the mixture to 60°C. Add 2-chlorophenethyl bromide dropwise over 30 minutes to suppress dimer formation.

  • Reaction: Reflux the mixture at 80–82°C for 6–12 hours. Monitor conversion via TLC (System: DCM/MeOH 9:1) or HPLC.[3]

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Resuspend residue in water and adjust pH to >12 using 1M NaOH.[1]

    • Extract with Dichloromethane (DCM) (3x).

  • Purification:

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Crucial Step: Remove excess unreacted piperazine via high-vacuum sublimation or column chromatography (Silica gel, DCM → DCM:MeOH:NH₃ 90:9:1).

    • Optional: Convert to HCl salt by adding 4M HCl in dioxane to the ethereal solution of the free base.

Protocol B: Synthesis via Reductive Amination

Recommended for high-purity library synthesis [3].

Reagents:

  • Piperazine: 1.2 equiv.

  • (2-Chlorophenyl)acetaldehyde: 1.0 equiv.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 equiv.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazine and (2-chlorophenyl)acetaldehyde in DCM at 0°C. Add Acetic Acid. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ portion-wise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench reaction with saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Dry organics over MgSO₄ and concentrate. Purify via flash chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic flow and impurity divergence for both routes.

G Start_A 2-Chlorophenethyl bromide Inter_A Transition State (SN2) Start_A->Inter_A K2CO3, ACN Reflux Start_B (2-Chlorophenyl) acetaldehyde Inter_B Iminium Ion Intermediate Start_B->Inter_B AcOH, DCM Piperazine Piperazine (Excess) Piperazine->Inter_A Piperazine->Inter_B Product 1-[2-(2-Chlorophenyl)ethyl] piperazine (Target) Inter_A->Product Major Path Impurity_A Bis-alkylated Dimer Inter_A->Impurity_A Minor Path (Low Piperazine Conc.) Inter_B->Product NaBH(OAc)3 Reduction

Caption: Comparative synthetic logic flow. Route A (top) utilizes nucleophilic substitution prone to dimerization if stoichiometry is uncontrolled. Route B (bottom) utilizes reductive amination for higher specificity.

Analytical Profiling & Characterization

To validate the synthesis, the product must meet the following analytical criteria.

  • 1H NMR (400 MHz, CDCl₃):

    • Aromatic Region: δ 7.10–7.40 ppm (Multiplets, 4H, 2-chlorophenyl ring).

    • Linker: δ 2.80–3.00 ppm (Multiplet, 2H, Ar-CH₂-), δ 2.50–2.70 ppm (Multiplet, 2H, -CH₂-N).

    • Piperazine Ring: δ 2.90 ppm (Triplet, 4H, adjacent to secondary amine), δ 2.50 ppm (Broad, 4H, adjacent to alkyl chain).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 225.11

    • Observed [M+H]⁺: ~225.1 m/z (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

References

  • National Institutes of Health (PMC). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 Inhibitors. (Methodology for phenethyl bromide alkylation). Available at: [Link]

  • National Institutes of Health (PMC). Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13. (Protocol for 2-chlorophenethyl alkylation).[2] Available at: [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine Compound Summary. (Structural comparison and related intermediates). Available at: [Link]

Sources

biological efficacy of drugs derived from 1-[2-(2-Chlorophenyl)ethyl]piperazine vs alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of drugs derived from the 1-[2-(2-Chlorophenyl)ethyl]piperazine scaffold, primarily focusing on Enpiprazole and the broader class of ortho-chlorophenylpiperazine (o-CPP) derivatives. It contrasts their biological efficacy, receptor binding profiles, and therapeutic windows against key alternatives like m-CPP derivatives (Trazodone) , Azapirones (Buspirone) , and SSRIs .

Executive Summary & Scaffold Analysis

The 1-[2-(2-Chlorophenyl)ethyl]piperazine moiety represents a specific subclass of phenylpiperazines characterized by an ortho-chlorine substitution on the phenyl ring and an ethyl linker connecting the piperazine nitrogen to a heterocycle or functional group.

  • Primary Representative: Enpiprazole (1-(2-chlorophenyl)-4-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine).

  • Core Pharmacophore: o-Chlorophenylpiperazine (o-CPP).

  • Mechanism Class: Serotonin (5-HT) Modulators, specifically 5-HT1A agonists and 5-HT2A antagonists.

While meta-chlorophenylpiperazine (m-CPP) derivatives like Trazodone and Nefazodone are widely marketed as antidepressants, the ortho-series (o-CPP) exhibits a distinct pharmacological profile, favoring anxiolytic activity with reduced serotonergic side effects (e.g., nausea) compared to m-CPP.

Structural Comparison of Key Phenylpiperazines
Drug ClassRepresentativePhenyl SubstitutionLinker LengthPrimary Target
o-CPP Ethyl Enpiprazole 2-Chloro (ortho)Ethyl (2-carbon)5-HT1A (Agonist) / 5-HT2A (Antag)
m-CPP Propyl Trazodone 3-Chloro (meta)Propyl (3-carbon)5-HT2A (Antag) / SERT (Inhibitor)
Dichlorophenyl Aripiprazole 2,3-DichloroButoxy (4-carbon+O)D2 (Partial Agonist) / 5-HT1A
Azapirone Buspirone Pyrimidinyl (No Cl)Butyl (4-carbon)5-HT1A (Partial Agonist)

Mechanism of Action & Signaling Pathways

The biological efficacy of 1-[2-(2-Chlorophenyl)ethyl]piperazine derivatives stems from their dual action on serotonin receptors. Unlike SSRIs, which broadly increase synaptic serotonin, these derivatives selectively modulate specific receptor subtypes.

Receptor Binding Profile (Ki Values)

Note: Lower Ki indicates higher affinity.

ReceptorEnpiprazole (o-CPP)Trazodone (m-CPP)BuspironeBiological Effect
5-HT1A ~15 nM 78 nM10–30 nMAnxiolysis, Antidepressant augmentation
5-HT2A < 100 nM 20 nM> 1000 nMAnti-insomnia, reduced sexual dysfunction
D2 Moderate WeakWeakPotential antipsychotic properties
Alpha-1 Moderate High (Potent)WeakSedation, Hypotension (Side effect)
Signaling Pathway Visualization

The o-CPP scaffold primarily engages the 5-HT1A receptor, triggering G-protein coupled signaling that reduces neuronal excitability.

G cluster_0 Presynaptic Neuron cluster_1 Intracellular Signaling oCPP o-CPP Derivative (Enpiprazole) HT1A 5-HT1A Autoreceptor oCPP->HT1A Agonist Binding Gi Gi/o Protein HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition K_Chan GIRK Channel (K+ Efflux) Gi->K_Chan Activation cAMP cAMP Levels AC->cAMP Decrease Hyperpol Hyperpolarization (Reduced Firing) K_Chan->Hyperpol Result

Caption: 5-HT1A agonist mechanism of o-CPP derivatives leading to neuronal hyperpolarization and anxiolysis.

Comparative Efficacy Analysis

Efficacy in Anxiety Models (Preclinical)

In experimental models like the Vogel Conflict Test and Elevated Plus Maze , Enpiprazole demonstrates efficacy comparable to Benzodiazepines (Diazepam) but with a distinct side effect profile.

  • Enpiprazole: Significant increase in punished crossings (anxiolytic effect) at 5–10 mg/kg.

  • Diazepam: High efficacy but induces significant sedation and ataxia.

  • Buspirone: Moderate efficacy, requires chronic dosing (delayed onset).

Key Advantage: The o-CPP ethyl scaffold provides "non-sedative anxiolysis" by balancing 5-HT1A agonism with 5-HT2A antagonism, avoiding the heavy sedation associated with strong Alpha-1 blockade (seen in Trazodone) or GABA-A modulation (Benzodiazepines).

Metabolic Stability & Pharmacokinetics

The ethyl linker in 1-[2-(2-Chlorophenyl)ethyl]piperazine is metabolically critical.

  • m-CPP derivatives (Trazodone): Rapidly metabolize to m-CPP , which is a 5-HT2C agonist and can cause anxiety and nausea.

  • o-CPP derivatives (Enpiprazole): Metabolize to o-CPP (1-(2-chlorophenyl)piperazine).

    • Note: o-CPP has lower intrinsic activity at 5-HT2C compared to m-CPP, resulting in a lower incidence of anxiety/nausea as a side effect.

Experimental Protocols

To validate the efficacy of a 1-[2-(2-Chlorophenyl)ethyl]piperazine derivative, the following self-validating protocols are recommended.

Protocol A: [35S]GTPγS Binding Assay (Functional Potency)

Objective: Determine if the compound is a full, partial, or inverse agonist at 5-HT1A.

  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix membranes (10 µg protein) with GDP (10 µM) and [35S]GTPγS (0.1 nM).

    • Add test compound (Enpiprazole) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Control: Use 8-OH-DPAT (Full Agonist) to define 100% stimulation.

    • Basal: Buffer only (no agonist).

  • Termination: Incubate for 60 min at 30°C. Filter through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation.

    • Calculation:

      
      
      
    • Interpretation: >80% = Full Agonist; 20–80% = Partial Agonist.

Protocol B: Vogel Conflict Test (Anxiolytic Efficacy)

Objective: Assess anxiolytic activity distinct from sedation.

  • Subjects: Naive male Wistar rats (water-deprived for 48h).

  • Apparatus: Plexiglass box with a conductive floor and a water spout.

  • Procedure:

    • Pre-treatment: Administer Vehicle, Diazepam (2 mg/kg), or Test Compound (5, 10, 20 mg/kg) IP 30 min prior.

    • Session: Rat finds water spout. Every 20 licks, a mild shock (0.5 mA, 2s) is delivered via the spout.

    • Measurement: Count the number of shocks accepted (punished licks) in a 3-minute period.

  • Validation:

    • Increase in shocks accepted = Anxiolytic effect.

    • Sedation Check: Run a separate "Rotarod" test. If the compound causes falls on the Rotarod at the same effective dose, the "anxiolysis" may be confounded by motor impairment.

Synthesis & Chemical Space Visualization

The structural divergence determines the therapeutic class. The diagram below illustrates how the Ethyl-Linker and Chloro-Position dictate the drug's fate.

ChemicalSpace cluster_ortho o-Chloro (2-Cl) cluster_meta m-Chloro (3-Cl) Core Phenylpiperazine Core oCl 2-Chloro Substitution Core->oCl mCl 3-Chloro Substitution Core->mCl Ethyl Ethyl Linker (2-Carbon) oCl->Ethyl + Heterocycle Enpip Enpiprazole (Anxiolytic) Ethyl->Enpip Propyl Propyl Linker (3-Carbon) mCl->Propyl + Triazolo Traz Trazodone (Antidepressant/Sedative) Propyl->Traz

Caption: Structural derivation of Enpiprazole (o-CPP) vs. Trazodone (m-CPP).

Conclusion

Drugs derived from 1-[2-(2-Chlorophenyl)ethyl]piperazine , such as Enpiprazole , offer a specific therapeutic niche. They provide robust anxiolysis via 5-HT1A agonism while avoiding the high sedative burden of alpha-1 adrenergic blockade seen in propyl-linked m-CPP derivatives (Trazodone). For researchers, this scaffold represents a "cleaner" serotonin modulator, ideal for developing non-sedating anxiolytics or augmentation agents for depression.

References
  • NCATS Inxight Drugs. (n.d.). Enpiprazole: Investigational Anxiolytic. National Center for Advancing Translational Sciences. [Link]

  • PubChem. (2025).[1] 1-(2-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • FDA Access Data. (2014). Abilify (Aripiprazole) Prescribing Information. U.S. Food and Drug Administration.[1][2] [Link]

  • Wikipedia. (2025). Aripiprazole Pharmacology and Structure. [Link]

  • ClinPGx. (2025). Aripiprazole Pharmacodynamics and Metabolites. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[2-(2-Chlorophenyl)ethyl]piperazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 1-[2-(2-Chlorophenyl)ethyl]piperazine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this compound and implementing the rigorous protocols outlined below, you can establish a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"

Table 1: Hazard Profile of Structurally Related Chlorophenyl-Piperazine Derivatives

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Skin Irritation (Category 2) Causes skin irritation, redness, and discomfort upon contact.[1][3][5]Dermal (skin contact)
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation, which may lead to pain, redness, and potential damage.[1][2][3][5]Ocular (eye contact)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][4][5]Ingestion
Acute Toxicity, Inhalation May cause respiratory irritation.[2][3][5]Inhalation of dust or aerosols
Skin and Respiratory Sensitization Potential for allergic reactions upon repeated exposure.[6]Dermal, Inhalation

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy for handling 1-[2-(2-Chlorophenyl)ethyl]piperazine involves a multi-layered approach, ensuring protection against all potential routes of exposure. The selection of specific PPE components should be guided by a task-specific risk assessment.

Foundational PPE: For All Handling Procedures

Regardless of the scale or nature of the work, the following foundational PPE should be considered mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes and airborne particles.[1] For procedures with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in conjunction with goggles.[5]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are appropriate choices, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[1]

  • Body Protection: A laboratory coat is required to protect against incidental skin contact. For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or suit should be utilized.[1]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Enhanced Protection: Task-Specific PPE Requirements

Certain laboratory procedures elevate the risk of exposure and necessitate additional protective measures.

  • Weighing and Aliquoting of Solids: When handling the solid form of 1-[2-(2-Chlorophenyl)ethyl]piperazine, the primary risk is the inhalation of fine particles.

    • Respiratory Protection: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter is required.[6]

  • Preparation of Solutions: The dissolution of the compound can lead to splashes and the generation of aerosols.

    • Enhanced Eye/Face Protection: The use of a face shield over chemical safety goggles is strongly recommended.

  • Running Reactions and Work-up Procedures: These procedures often involve heating, agitation, and transfers, which increase the potential for splashes and aerosol generation.

    • Comprehensive Coverage: In addition to the foundational PPE, a chemical-resistant apron is recommended. Ensure all manipulations are performed within a chemical fume hood.

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is directly linked to the discipline with which it is used. The following protocols are designed to create a self-validating system of safety.

Step-by-Step Protocol for Donning and Doffing PPE

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Don the lab coat or chemical-resistant apron.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique.

  • Gown/Apron: Remove the lab coat or apron by folding it inward on itself.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and then the goggles.

  • Respiratory Protection (if applicable): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for Handling 1-[2-(2-Chlorophenyl)ethyl]piperazine cluster_0 Task Assessment cluster_1 PPE Requirements cluster_2 Operational Plan Start Identify Handling Task Weighing Weighing Solid Start->Weighing Dissolving Dissolving/Solution Prep Start->Dissolving Reaction Running Reaction/Work-up Start->Reaction FumeHood Engineering Control: Chemical Fume Hood Weighing->FumeHood Dissolving->FumeHood Reaction->FumeHood BasePPE Foundational PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FaceShield Add Face Shield BasePPE->FaceShield BasePPE->FaceShield Proceed Proceed with Caution BasePPE->Proceed FumeHood->BasePPE FumeHood->BasePPE FumeHood->BasePPE Respirator Add Respirator (Particulate Filter) FumeHood->Respirator If hood unavailable or inadequate Respirator->Proceed FaceShield->Proceed caption PPE selection based on task.

Caption: PPE selection based on task.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

All waste containing 1-[2-(2-Chlorophenyl)ethyl]piperazine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.